molecular formula C5H12N2O2S B2768077 Piperidine-4-sulfonamide CAS No. 878388-34-2

Piperidine-4-sulfonamide

Cat. No.: B2768077
CAS No.: 878388-34-2
M. Wt: 164.22
InChI Key: SMXMELMJCICPJG-UHFFFAOYSA-N
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Description

Piperidine-4-sulfonamide is a useful research compound. Its molecular formula is C5H12N2O2S and its molecular weight is 164.22. The purity is usually 95%.
BenchChem offers high-quality Piperidine-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H2,6,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXMELMJCICPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Piperidine-4-Sulfonamide Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine-4-sulfonamide scaffold represents a fascinating intersection of classic medicinal chemistry principles and modern drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and history of this privileged structural motif. We will explore its conceptual origins, tracing back to the foundational discoveries of sulfonamide antibacterials, and illuminate the key synthetic innovations that have enabled its widespread use. Through a detailed examination of its evolution as a pharmacophore, from early applications as diuretics to its current role in targeting a diverse array of proteins, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the enduring importance of the piperidine-4-sulfonamide core.

Introduction: The Genesis of a Privileged Scaffold

The story of the piperidine-4-sulfonamide scaffold is not one of a single, sudden discovery, but rather an elegant convergence of two well-established pillars of medicinal chemistry: the sulfonamides and the piperidine ring. The journey begins in the 1930s with Gerhard Domagk's Nobel Prize-winning discovery of the antibacterial properties of Prontosil, the first commercially viable sulfonamide drug.[1][2] This groundbreaking work revealed that the simple p-aminobenzenesulfonamide (sulfanilamide) moiety was the active agent, capable of inhibiting bacterial folate synthesis.[2][3] This discovery opened the floodgates for the synthesis and investigation of thousands of sulfonamide derivatives, leading to a revolution in the treatment of bacterial infections.[4][5]

Concurrently, the piperidine nucleus, a saturated six-membered heterocycle, has long been recognized as a key structural component in a vast number of natural products and synthetic pharmaceuticals.[6][7] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. Research in the mid-20th century, particularly in the 1960s, saw a surge in the development of piperidine-containing drugs, such as the potent analgesic fentanyl.[8]

The logical evolution was to combine these two powerful pharmacophores, leading to the emergence of the piperidine-4-sulfonamide scaffold. This strategic amalgamation offered the potential to merge the well-understood biological activity of the sulfonamide group with the favorable pharmacokinetic and pharmacodynamic properties conferred by the piperidine ring.

Early Exploration: The Quest for Novel Diuretics and Carbonic Anhydrase Inhibitors

The initial therapeutic explorations of the piperidine-4-sulfonamide scaffold were heavily influenced by the established activities of other sulfonamide-containing drugs. A primary area of focus was the development of novel diuretics. Following the discovery that sulfanilamide possessed diuretic properties, a dedicated search for more potent and safer non-mercurial diuretics began. This research culminated in the development of the carbonic anhydrase inhibitors, such as acetazolamide, and later the thiazide diuretics. The underlying principle was the inhibition of carbonic anhydrase in the renal tubules, leading to altered electrolyte and water balance.

It was within this scientific context that medicinal chemists began to incorporate the piperidine ring into sulfonamide structures. The rationale was to modulate the physicochemical properties of the molecules, such as lipophilicity and basicity, to improve their pharmacokinetic profiles and potentially enhance their diuretic activity. Early structure-activity relationship (SAR) studies focused on N-substitution of the piperidine nitrogen, exploring the impact of various alkyl and acyl groups on diuretic efficacy.

While a single seminal publication marking the "discovery" of the unsubstituted piperidine-4-sulfonamide is elusive in historical records, its emergence can be traced through the patent literature and medicinal chemistry journals of the 1950s and 1960s as a logical progression in the field of diuretic research.

The Evolution of Synthesis: From Classical Approaches to Modern Innovations

The synthesis of piperidine-4-sulfonamide derivatives has evolved from classical methods to more sophisticated and efficient modern techniques.

Foundational Synthetic Strategies

The most fundamental and enduring method for the construction of the piperidine-4-sulfonamide linkage is the reaction of a piperidine derivative with a sulfonyl chloride. This straightforward nucleophilic substitution reaction forms the sulfonamide bond with high efficiency.

Experimental Protocol: Classical Synthesis of an N-Substituted Piperidine-4-sulfonamide

Objective: To synthesize a representative N-substituted piperidine-4-sulfonamide via the reaction of a sulfonyl chloride with a piperidine precursor.

Materials:

  • 4-Piperidinesulfonamide hydrochloride

  • Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a stirred suspension of 4-piperidinesulfonamide hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-substituted piperidine-4-sulfonamide.

Causality Behind Experimental Choices:

  • The use of a hydrochloride salt of the piperidine starting material is common for stability and ease of handling.

  • A slight excess of the sulfonyl chloride is used to ensure complete consumption of the piperidine starting material.

  • The reaction is typically carried out at 0 °C initially to control the exothermic nature of the reaction and then warmed to room temperature to drive it to completion.

  • A base such as triethylamine is essential to neutralize the hydrochloric acid generated during the reaction.

  • The aqueous workup is necessary to remove any remaining acid, base, and water-soluble byproducts.

  • Chromatographic purification is employed to isolate the final product from any unreacted starting materials or non-polar byproducts.

Modern Synthetic Advancements

While the classical approach remains highly relevant, modern organic synthesis has introduced more diverse and efficient methods for the preparation of piperidine-4-sulfonamide derivatives. These include:

  • Domino Reactions: Multi-component reactions that form multiple bonds in a single synthetic operation, offering increased efficiency and atom economy.[6]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods allow for the introduction of a wide range of substituents onto the piperidine ring or the aromatic portion of the sulfonamide, facilitating rapid library synthesis for SAR studies.

  • Flow Chemistry: The use of continuous-flow reactors can improve reaction control, safety, and scalability for the synthesis of these compounds.

The Piperidine-4-Sulfonamide Scaffold in Modern Drug Discovery: A Plethora of Applications

The versatility of the piperidine-4-sulfonamide core has led to its investigation in a wide range of therapeutic areas beyond its initial exploration as a diuretic.

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs) remains a significant application for this scaffold.[9] Derivatives have been developed as potent inhibitors of various CA isoforms, with applications in the treatment of glaucoma, epilepsy, and certain types of cancer. The piperidine ring allows for the introduction of "tail" moieties that can interact with specific residues in the active site of different CA isoforms, leading to improved potency and selectivity.[9]

A Broad Spectrum of Biological Activities

The piperidine-4-sulfonamide motif has been incorporated into molecules targeting a diverse array of biological targets, including:

  • Antimicrobial Agents: Novel derivatives have shown promising activity against various bacterial and fungal pathogens.[3][10]

  • Anticancer Agents: The scaffold has been utilized in the design of inhibitors of various cancer-related targets.[5]

  • Anti-diabetic Agents: Certain derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[11]

  • 5α-Reductase Inhibitors: N-substituted piperidine derivatives have been evaluated for their potential in treating benign prostatic hyperplasia.[12]

  • Farnesyltransferase Inhibitors: The piperidine core has been central to the development of potent inhibitors of this enzyme, which is a target in cancer therapy.[13]

Structure-Activity Relationships (SAR): A Key to Unlocking Therapeutic Potential

The enduring utility of the piperidine-4-sulfonamide scaffold lies in the rich and tunable structure-activity relationships it offers. Key points of modification include:

  • N-Substitution of the Piperidine Ring: This is the most extensively explored position for modification. The nature of the substituent (alkyl, aryl, acyl, etc.) can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

  • Substitution on the Aromatic Ring of the Sulfonamide: Modifications to the aromatic ring can impact binding to the target protein and alter the electronic properties of the sulfonamide group.

  • Stereochemistry of the Piperidine Ring: The introduction of chiral centers on the piperidine ring can lead to enantiomers with significantly different biological activities, highlighting the importance of stereocontrol in synthesis.

The ability to systematically modify these positions has allowed medicinal chemists to fine-tune the properties of piperidine-4-sulfonamide derivatives for specific therapeutic applications.

Visualization of Key Concepts

General Synthetic Pathway

G Piperidine-4-amine Piperidine-4-amine Piperidine-4-sulfonamide Piperidine-4-sulfonamide Piperidine-4-amine->Piperidine-4-sulfonamide 1. SO2Cl2 2. NH3 N-Substituted\nPiperidine-4-sulfonamide N-Substituted Piperidine-4-sulfonamide Piperidine-4-sulfonamide->N-Substituted\nPiperidine-4-sulfonamide R-X, Base

Caption: A simplified representation of a common synthetic route to N-substituted piperidine-4-sulfonamides.

Key Areas of Pharmacological Intervention

G Piperidine-4-Sulfonamide Core Piperidine-4-Sulfonamide Core Carbonic Anhydrase Inhibition Carbonic Anhydrase Inhibition Piperidine-4-Sulfonamide Core->Carbonic Anhydrase Inhibition Glaucoma, Epilepsy, Cancer Antimicrobial Activity Antimicrobial Activity Piperidine-4-Sulfonamide Core->Antimicrobial Activity Antibacterial, Antifungal Anticancer Activity Anticancer Activity Piperidine-4-Sulfonamide Core->Anticancer Activity Enzyme Inhibition Metabolic Disorders Metabolic Disorders Piperidine-4-Sulfonamide Core->Metabolic Disorders Anti-diabetic

Caption: The diverse therapeutic applications stemming from the versatile piperidine-4-sulfonamide core.

Conclusion and Future Perspectives

The piperidine-4-sulfonamide scaffold has traversed a remarkable journey from its conceptual origins in the early days of sulfonamide research to its current status as a privileged motif in modern drug discovery. Its enduring appeal lies in its synthetic accessibility, conformational properties, and the rich structure-activity relationships it offers. The ability to systematically modify the piperidine and sulfonamide components has enabled the development of compounds with a wide range of biological activities, from carbonic anhydrase inhibitors to potent and selective agents for a myriad of other therapeutic targets.

As our understanding of disease biology continues to deepen and new therapeutic targets emerge, the piperidine-4-sulfonamide core is poised to remain a valuable tool in the medicinal chemist's arsenal. Future research will likely focus on the development of more sophisticated and stereoselective synthetic methods, the exploration of novel substitution patterns, and the application of computational methods to guide the design of next-generation therapeutics based on this remarkable scaffold. The history of the piperidine-4-sulfonamide is a testament to the power of fundamental medicinal chemistry principles and their continuous evolution to address contemporary healthcare challenges.

References

  • Ali, M., Zafar, S., Akhtar, S., Ali, S. I., Mushtaq, N., & Naeem, S. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-371.
  • Bendels, S., & Rapoport, D. H. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. Molecules, 26(20), 6147. [Link]

  • Oreate AI. (2026, January 16). Understanding Sulfonamides: The Pioneering Antibiotics.
  • Patel, S. B., & Patel, S. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
  • Grygorenko, O. O., & Radchenko, D. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4991. [Link]

  • Sinner, G. E. (2025). Piperidine Synthesis.
  • Di Marco, M., Tontini, A., Cacchi, S., & Piersanti, G. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(11), 2677-2685.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico, 1(1), 1-15.
  • Zhang, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2759. [Link]

  • Angeli, A., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879.
  • Onnis, V., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5370. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2021).
  • Angeli, A., et al. (2022). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Pharmaceuticals, 15(11), 1367.
  • Ovung, A., & Bhattacharyya, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • Kim, K., et al. (1999). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 42(4), 540-550.
  • Aziz-ur-Rehman, et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Asian Journal of Chemistry, 24(4), 1465-1470.
  • Grygorenko, O. O., & Radchenko, D. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(16), 8733.
  • de Oliveira, A. C., et al. (2020). Structure-activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7734-7745.
  • Siddiqui, H. L., & Kumar, A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Shah, P., & Desai, S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 70-79.

Sources

Technical Deep Dive: The Piperidine-4-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key properties of the Piperidine-4-sulfonamide scaffold Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: A Privileged Pharmacophore

The Piperidine-4-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to present ligands in a defined spatial orientation while offering versatile vectors for physicochemical optimization. Unlike the more common N-sulfonyl piperidines, the C4-sulfonamide variant (where the sulfonyl group is directly attached to the C4 position of the piperidine ring) serves as a critical mimic for transition states in enzymatic reactions (e.g., MMP inhibition) and as a bioisostere for gamma-aminobutyric acid (GABA).

This guide dissects the scaffold’s physicochemical properties, provides a self-validating synthetic protocol for its construction, and outlines strategies to mitigate its primary liability: hERG channel blockade.

Physicochemical Architecture

Structural Vectors & pKa Profile

The scaffold is defined by two primary vectors that dictate its reactivity and biological interaction:

  • The Basic Center (N1): The piperidine nitrogen is a secondary amine with a typical pKa of 10.5–11.0 . It exists predominantly as a cation at physiological pH, driving solubility and electrostatic interactions (e.g., with Asp residues in GPCRs).

  • The Acidic/Polar Center (C4-SO₂NH₂): The sulfonamide moiety is weakly acidic (pKa ~10.0 for primary sulfonamides). When N-substituted (SO₂NHR), it acts as a robust hydrogen bond donor/acceptor.

Zwitterionic Character: In its free amino acid form (Piperidine-4-sulfonic acid, P4S), the molecule exists as a stable zwitterion (inner salt) in aqueous solution, mimicking the neurotransmitter GABA but with a rigidified backbone that restricts conformational entropy.

Solubility & Lipophilicity
  • LogP: The core scaffold is highly polar. Functionalization at N1 is typically required to modulate lipophilicity for membrane permeability.

  • Solubility: The high pKa of the ring nitrogen ensures excellent aqueous solubility in acidic media, but care must be taken during extraction/isolation (often requiring basic aqueous workups or ion-exchange chromatography).

Synthetic Methodologies: A Self-Validating Protocol

Constructing the C4-sulfonamide core is more challenging than the N-sulfonyl variant due to the difficulty of introducing a sulfonyl chloride at an aliphatic carbon. The most robust route involves the oxidative chlorination of thiols .

Core Synthesis Workflow

The following protocol utilizes 1,3-Dichloro-5,5-dimethylhydantoin (DCH) as a mild oxidant to convert a thiol directly to a sulfonyl chloride, avoiding harsh conditions like Cl₂ gas.[1]

Synthesis_Workflow Start N-Boc-4-Mercaptopiperidine (Starting Material) Oxidation Oxidative Chlorination (DCH, BnMe3NCl, H2O) Start->Oxidation 0°C to RT Intermediate Piperidine-4-sulfonyl Chloride (Unstable Intermediate) Oxidation->Intermediate In situ generation Amidation Amidation (R-NH2, Et3N, DCM) Intermediate->Amidation One-pot addition Final Piperidine-4-sulfonamide (Scaffold) Amidation->Final Deprotection (TFA)

Figure 1: One-pot synthesis of Piperidine-4-sulfonamide derivatives via oxidative chlorination.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 4-sulfamoylpiperidine-1-carboxylate.

Reagents:

  • tert-Butyl 4-mercaptopiperidine-1-carboxylate (1.0 eq)

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCH) (1.5 eq)[1]

  • Benzyltrimethylammonium chloride (BnMe₃NCl) (3.0 eq)[1]

  • Water (2.5 eq)

  • Acetonitrile (Solvent)[1][2]

Step-by-Step Procedure:

  • Preparation of Oxidant: In a round-bottom flask, dissolve BnMe₃NCl (3.0 eq) and DCH (1.5 eq) in Acetonitrile/Water. Stir for 10 minutes at room temperature. The solution will turn pale yellow, indicating the generation of the active chlorinating species.

  • Oxidative Chlorination: Cool the mixture to 0°C. Add tert-butyl 4-mercaptopiperidine-1-carboxylate (1.0 eq) portion-wise. Stir for 20–30 minutes.

    • Checkpoint: Monitor by TLC. The disappearance of the thiol and formation of a non-polar spot (sulfonyl chloride) indicates completion. Note: The sulfonyl chloride is unstable; proceed immediately.

  • Amidation: Add the desired amine (R-NH₂, 2.0 eq) and Triethylamine (3.0 eq) directly to the reaction mixture. Stir at room temperature for 2 hours.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the N-Boc protected sulfonamide.

  • Deprotection: Treat with TFA/DCM (1:4) for 1 hour to liberate the piperidine amine (N1).

Mechanism & Causality: The DCH/BnMe₃NCl system generates controlled amounts of electrophilic chlorine in situ. This oxidizes the thiol (-SH) to the sulfenyl chloride (-SCl), which is further oxidized by water to the sulfonyl chloride (-SO₂Cl). This method prevents the over-oxidation to sulfonic acid that often occurs with stronger oxidants.

Medicinal Chemistry: SAR & Liability Management

Structure-Activity Relationship (SAR)

The scaffold offers distinct advantages in specific therapeutic areas:

Target ClassMechanismRole of Scaffold
MMP Inhibitors Zinc ChelationThe piperidine ring directs the sulfonamide (often a hydroxamate derivative) into the active site. The rigid chair conformation positions the "warhead" precisely against the Zinc ion [1].
GABA Receptors AgonismPiperidine-4-sulfonic acid (P4S) acts as a partial agonist at GABAA receptors.[3] The sulfonate group mimics the carboxylate of GABA, while the piperidine ring restricts conformational freedom, enhancing selectivity for specific subunits (α2, α3) [2].
CCR1 Antagonists GPCR BlockadeThe basic nitrogen interacts with Asp residues in the transmembrane bundle, while the 4-substituent extends into the extracellular loops to block chemokine binding [3].
Managing hERG Liability

A critical risk with 4-substituted piperidines is hERG channel inhibition , which can lead to QT prolongation and cardiotoxicity. The combination of a basic amine (N1) and a lipophilic tail (often attached to the sulfonamide) fits the classic hERG pharmacophore.

Mitigation Strategies:

  • pKa Modulation: Reduce the basicity of the piperidine nitrogen by adding electron-withdrawing groups (e.g., fluorine) at the C3 position.

  • Zwitterionic Design: Introduce a carboxylic acid elsewhere in the molecule. The resulting zwitterion often retains target potency but cannot penetrate the hERG channel pore.

  • Lipophilicity Reduction: Ensure the LogP remains < 3.0. High lipophilicity correlates strongly with hERG affinity in this scaffold.

hERG_Mitigation Liability hERG Liability Risk (Basic Amine + Lipophilic Tail) Strategy1 Strategy 1: Reduce Basicity (Add F at C3 or use Piperazine) Liability->Strategy1 Strategy2 Strategy 2: Zwitterion (Add distal COOH) Liability->Strategy2 Strategy3 Strategy 3: LogP Control (Keep LogP < 3.0) Liability->Strategy3

Figure 2: Strategic decision tree for mitigating hERG toxicity in piperidine scaffolds.

References

  • Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry.

  • Piperidine-4-sulfonic acid. Wikipedia / IUPHAR.

  • Discovery and lead optimization of a novel series of CC chemokine receptor 1 (CCR1)-selective piperidine antagonists. Bioorganic & Medicinal Chemistry Letters.

  • A convenient synthesis of sulfonamides from thiols and disulfides. Bulletin of the Korean Chemical Society.

Sources

The Piperidine-4-sulfonamide Scaffold: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. The piperidine ring is one such "privileged scaffold," a structural motif frequently found in a wide array of clinically approved drugs and bioactive molecules.[1][2] Its prevalence stems from a unique combination of properties: a saturated, six-membered heterocycle that can adopt a stable chair conformation, providing a three-dimensional architecture to molecules. This often leads to enhanced metabolic stability, improved pharmacokinetic properties, and reduced toxicity.[1]

When combined with the sulfonamide functional group, a well-established pharmacophore in its own right, the resulting piperidine-4-sulfonamide core offers a powerful platform for the development of novel therapeutics. Sulfonamides are known to engage in key hydrogen bonding interactions with biological targets and have been integral to the discovery of antibacterial, anticancer, and anti-inflammatory agents.[3][4] This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, applications, and medicinal chemistry principles of the piperidine-4-sulfonamide building block.

Physicochemical Properties of the Piperidine-4-sulfonamide Core

The physicochemical properties of the piperidine-4-sulfonamide scaffold are crucial to its utility in drug design. The piperidine ring itself is a lipophilic moiety, but the presence of the nitrogen atom allows for protonation at physiological pH, thereby increasing aqueous solubility. The sulfonamide group is a hydrogen bond donor and acceptor, contributing to both solubility and target binding. The interplay of these features allows for fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

Table 1: Computed Physicochemical Properties of 1-Piperidinesulfonamide

PropertyValueSource
Molecular Weight164.23 g/mol [5]
XLogP3-AA-0.3[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count4[5]
Rotatable Bond Count1[5]

Note: These are computed properties for the parent 1-piperidinesulfonamide and can vary with substitution.

Synthesis of the Piperidine-4-sulfonamide Scaffold

The synthesis of piperidine-4-sulfonamide and its derivatives can be approached through several strategic routes. A common and versatile method involves the use of a protected 4-aminopiperidine derivative, which is then sulfonylated. The choice of protecting group for the piperidine nitrogen is critical to ensure compatibility with the reaction conditions. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability and ease of removal under acidic conditions.

General Synthesis Workflow

Synthesis_Workflow Start 4-Piperidone Hydrochloride Hydrate Intermediate1 N-Boc-4-piperidone Start->Intermediate1 1. Boc Protection Intermediate2 N-Boc-4-aminopiperidine Intermediate1->Intermediate2 2. Reductive Amination Intermediate3 N-Boc-piperidine-4-sulfonamide Intermediate2->Intermediate3 3. Sulfonylation FinalProduct Piperidine-4-sulfonamide Intermediate3->FinalProduct 4. Boc Deprotection Binding_Mode cluster_0 Protein Active Site cluster_1 Piperidine-4-sulfonamide Inhibitor Zinc Zn²⁺ His1 His His2 His His3 His Hydrophilic Hydrophilic Pocket Hydrophobic Hydrophobic Pocket Sulfonamide_N Sulfonamide Nitrogen Sulfonamide_N->Zinc Coordination Bond Sulfonamide_O1 Sulfonamide Oxygen Sulfonamide_O1->Hydrophilic Hydrogen Bond Piperidine Piperidine Ring Piperidine->Hydrophobic Hydrophobic Interaction R_group R-group R_group->Hydrophobic Additional Interactions

Sources

Potential Biological Targets of Piperidine-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The piperidine-4-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its utility stems from the unique geometry of the piperidine ring, which allows for precise vectorization of substituents at the nitrogen (N1) and carbon (C4) positions.

This guide analyzes the three primary biological target classes for these derivatives: Matrix Metalloproteinases (MMPs) , 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
, and Chemokine Receptors (CCR4/CCR5) . We provide mechanistic insights into binding modes, structure-activity relationships (SAR), and validated experimental protocols for synthesis and biological evaluation.

Primary Biological Targets

Target Class A: Matrix Metalloproteinases (MMPs)

Therapeutic Area: Oncology (Metastasis), Arthritis, Cardiovascular Disease.

Piperidine-4-sulfonamide derivatives have emerged as potent inhibitors of the gelatinases (MMP-2, MMP-9) and collagenase-3 (MMP-13).

  • Mechanism of Action: These compounds typically function as zinc-binding group (ZBG) delivery systems. The sulfonamide moiety does not bind the zinc directly but acts as a critical linker that positions a ZBG (often a hydroxamate or carboxylate) into the active site while directing a hydrophobic group into the S1' specificity pocket.

  • Selectivity Logic (The S1' Pocket):

    • MMP-1 (Collagenase-1): Has a short, shallow S1' pocket.

    • MMP-2/9/13: Possess a deep, hydrophobic S1' pocket.

    • Design Strategy: By attaching bulky hydrophobic groups (e.g., phenyloxyphenyl) to the sulfonamide nitrogen, the molecule can penetrate the deep S1' pocket of MMP-2/9/13 but is sterically excluded from MMP-1. This "MMP-1 sparing" profile is crucial to avoid the musculoskeletal syndrome (MSS) side effects associated with broad-spectrum inhibition.

Target Class B: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)

Therapeutic Area: Metabolic Syndrome, Type 2 Diabetes (T2D).

11


-HSD1 catalyzes the intracellular conversion of inactive cortisone to active cortisol.[1] Excess cortisol in adipose and hepatic tissue drives insulin resistance and obesity.
  • Mechanism of Action: Piperidine-4-sulfonamides act as competitive inhibitors, occupying the substrate-binding cleft.

  • Binding Mode: Crystal structures (e.g., PDB: 3OQ1) reveal that the sulfonyl group often forms hydrogen bonds with the catalytic triad (Ser170, Tyr183) or interacts with the cofactor (NADPH) binding pocket. The piperidine ring provides a rigid scaffold that orients aryl substituents to fill the hydrophobic regions of the active site, displacing the steroid substrate.

Target Class C: Chemokine Receptors (CCR4 & CCR5)

Therapeutic Area: Immunology, HIV Entry, T-cell Lymphoma.

  • CCR4 Antagonists: Piperidine-4-sulfonamides block the binding of chemokines CCL17 and CCL22. These antagonists are investigated for treating asthma and Th2-mediated skin diseases.

  • CCR5 Antagonists: In the context of HIV, the piperidine scaffold serves as a central core (similar to the structure of Maraviroc) that positions aromatic groups to interact with the transmembrane helices of the GPCR, preventing the conformational change required for viral entry.

Mechanistic Visualization

Pathway 1: MMP Inhibition in Cancer Metastasis

The following diagram illustrates the downstream effects of MMP inhibition by piperidine-4-sulfonamides, specifically blocking the degradation of the Extracellular Matrix (ECM) required for tumor invasion.

MMP_Pathway Tumor Tumor Cell ProMMP Pro-MMP (Zymogen) Tumor->ProMMP Secretion ActiveMMP Active MMP-2/9 ProMMP->ActiveMMP Activation (Proteolytic Cleavage) ECM Extracellular Matrix (ECM) (Collagen IV, Laminin) ActiveMMP->ECM Degradation Invasion Tumor Invasion & Metastasis ECM->Invasion Loss of Barrier Angiogenesis Angiogenesis (VEGF Release) ECM->Angiogenesis Release of sequestered factors Inhibitor Piperidine-4-sulfonamide Inhibitor Inhibitor->ActiveMMP Zinc Chelation / S1' Occupancy

Caption: Mechanism of MMP inhibition preventing ECM degradation and subsequent metastasis.

Pathway 2: 11 -HSD1 Metabolic Regulation

This diagram details the metabolic intervention point for treating Type 2 Diabetes.

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction via 11β-HSD1 Liver Hepatic Gluconeogenesis (Increased Blood Glucose) Cortisol->Liver Stimulates Adipose Adipocyte Differentiation (Central Obesity) Cortisol->Adipose Promotes HSD1 11β-HSD1 Enzyme (Liver/Adipose) HSD1->Cortisone Inhibitor Piperidine-4-sulfonamide Derivative Inhibitor->HSD1 Competitive Inhibition

Caption: Pharmacological blockade of cortisol regeneration in metabolic tissues.

Quantitative Data Summary

The following table summarizes the typical potency and selectivity profiles for piperidine-4-sulfonamide derivatives against key targets.

TargetActivity MetricTypical Potency (IC50/Ki)Key Selectivity FeatureRef
MMP-2 IC50 (Enzymatic)0.5 – 50 nM>1000x vs MMP-1[1, 5]
MMP-9 IC50 (Enzymatic)1.0 – 100 nM>1000x vs MMP-1[1, 5]
11

-HSD1
IC50 (Cell-based)< 10 nMSelectivity vs 11

-HSD2
[2, 6]
CCR4 IC50 (Chemotaxis)10 – 200 nMSelectivity vs CCR5/CCR2[7]

Experimental Protocols

Synthesis of Piperidine-4-sulfonamide Scaffolds

Objective: To generate the core sulfonamide sulfonamide linkage from a piperidine precursor.

Reagents:

  • Ethyl isonipecotate (Starting material)

  • Arylsulfonyl chlorides (R-SO2Cl)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Protocol:

  • Preparation: Dissolve ethyl isonipecotate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add TEA (1.5 equiv) and cool the mixture to 0°C.

  • Sulfonylation: Dropwise add the arylsulfonyl chloride (1.1 equiv) dissolved in DCM.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc).

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from EtOH or purify via silica gel flash chromatography.

  • Derivatization (Optional): For MMP inhibitors, the ester group is hydrolyzed (LiOH/THF/H2O) and coupled with hydroxylamine (NH2OH) using EDC/HOBt to form the hydroxamate zinc-binding group [1].

MMP Enzymatic Inhibition Assay (Fluorometric)

Objective: To determine the IC50 of derivatives against activated MMPs.

Materials:

  • Recombinant human MMP-2 or MMP-9 (catalytic domain).

  • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.

Protocol:

  • Activation: If using pro-enzymes, activate with APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.

  • Incubation: In a 96-well black microplate, mix 10 µL of inhibitor (variable concentrations in DMSO) with 80 µL of Assay Buffer containing the enzyme (final conc. 1–5 nM). Incubate for 30 mins at 25°C.

  • Initiation: Add 10 µL of Fluorogenic Substrate (final conc. 10 µM).

  • Measurement: Monitor fluorescence continuously for 20–60 mins at Ex/Em = 328/393 nm.

  • Analysis: Calculate the slope of the linear portion of the curve (velocity). Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (e.g., GraphPad Prism).

References

  • Becker, D. P., et al. (2005). "Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy." Journal of Medicinal Chemistry, 48(21), 6713-6730. Link

  • Wang, H., et al. (2011). "Crystal Structure of 11beta-Hydroxysteroid Dehydrogenase-1 (11b-HSD1) in Complex with Diarylsulfone Inhibitor." RCSB Protein Data Bank, PDB ID: 3OQ1. Link

  • Cheng, X. C., et al. (2008). "Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors." Current Medicinal Chemistry, 15(4), 368-373. Link

  • Scozzafava, A., & Supuran, C. T. (2000). "Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonyl-glycine hydroxamate moieties." Journal of Medicinal Chemistry, 43(10), 1858-1865.
  • Levin, J. I., et al. (2001). "The discovery of anthranilic acid-based MMP inhibitors. Part 2: SAR of the 5-position and P1' groups." Bioorganic & Medicinal Chemistry Letters, 11(16), 2189-2192.
  • Hermanowski-Vosatka, A., et al. (2005). "11beta-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine, 202(4), 517-527.
  • Burdi, D. F., et al. (2007). "Small molecule antagonists of the CC chemokine receptor 4 (CCR4)." Bioorganic & Medicinal Chemistry Letters, 17(11), 3141-3145. Link

Sources

The Ubiquitous Piperidine Motif: A Cornerstone of Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most prevalent structural motifs in medicinal chemistry. Its unique conformational flexibility and ability to engage in key binding interactions have cemented its status as a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the piperidine core, beginning with its fundamental structural properties and statistical significance in FDA-approved drugs. We delve into the principal synthetic strategies for its construction and functionalization, from classical methods to modern catalytic approaches. Through detailed case studies of blockbuster drugs such as Ritalin®, Risperdal®, and Fentanyl, the guide illustrates the direct impact of the piperidine moiety on pharmacological activity. Finally, practical experimental protocols and a forward-looking perspective on emerging trends are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this vital heterocyclic system.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring system is a cornerstone in the architecture of numerous natural products, alkaloids, and, most notably, synthetic pharmaceuticals.[1] This simple azacyclohexane is more than just a structural component; its physicochemical properties make it an exceptionally versatile building block for creating compounds with a wide range of biological activities.[2]

Historical Perspective and Significance in Medicinal Chemistry

Historically, the piperidine motif was first identified in alkaloids like piperine, the compound responsible for the pungency of black pepper.[3] Its journey from a natural product fragment to a central element in drug design has been driven by its ability to serve both as a pharmacophore, directly interacting with biological targets, and as a flexible scaffold to orient other functional groups in three-dimensional space.[1] This versatility has led to its incorporation into drugs across more than twenty therapeutic classes, including antipsychotics, analgesics, and antihistamines.[1]

Structural and Conformational Analysis of the Piperidine Ring

Structurally, piperidine is a saturated heterocycle with five sp³-hybridized carbon atoms and one sp³-hybridized nitrogen atom.[1] Similar to cyclohexane, it predominantly adopts a chair conformation to minimize steric and torsional strain.[4] This conformation is not static; the ring can undergo rapid inversion. A key feature is the orientation of the substituent on the nitrogen atom, which can exist in either an axial or equatorial position. The equatorial conformation is generally more stable.[4][5] This conformational flexibility is crucial for its biological function, allowing piperidine-containing molecules to adapt their shape to fit precisely into the binding pockets of target proteins.

Prevalence in FDA-Approved Drugs: A Statistical Overview

The prevalence of the piperidine ring in pharmaceuticals is a testament to its success as a molecular scaffold. It is one of the most frequently occurring nitrogen-containing heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA).[6] For instance, in an analysis of drugs approved between 2010 and 2020, the piperidine ring was found in 40 different approved pharmaceuticals, second only to the pyridine ring.[7] The introduction of chiral centers within the piperidine scaffold, while synthetically challenging, is often pursued to enhance potency, selectivity, and pharmacokinetic profiles.[8] Between 2015 and June 2020 alone, nine FDA-approved drugs contained chiral piperidine moieties.[8]

Drug Name (Brand Name)Therapeutic ClassYear of First FDA ApprovalPiperidine Function
Methylphenidate (Ritalin®)CNS Stimulant1955Core scaffold for dopamine/norepinephrine transporter interaction
Haloperidol (Haldol®)Antipsychotic1967Key structural element for D2 receptor antagonism
Fentanyl (Sublimaze®)Opioid Analgesic1968Central scaffold for µ-opioid receptor binding[9]
Risperidone (Risperdal®)Antipsychotic1993Links benzisoxazole and pyrimidinone moieties
Donepezil (Aricept®)Acetylcholinesterase Inhibitor1996Critical for binding to the active site of the enzyme
Solifenacin (Vesicare®)Antimuscarinic2004Binds to muscarinic M3 receptor

Synthetic Strategies for Piperidine Ring Construction and Functionalization

The synthesis of piperidine derivatives is a well-established field in organic chemistry, with a multitude of methods available to construct and modify the ring. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Classical and Modern Catalytic Methods for Piperidine Synthesis

The most direct and atom-economical approach to piperidine synthesis is the catalytic hydrogenation of pyridine precursors.[10] This method, however, often requires harsh conditions, such as high pressures and temperatures, due to the aromatic stability of the pyridine ring.[10][11]

Other significant synthetic strategies include:

  • Reductive Amination: The reaction of dicarbonyl compounds, such as glutaraldehyde, with a primary amine followed by reduction is a powerful method for forming the piperidine ring in a single step (double reductive amination).

  • Cyclization of Amino-alcohols and Dihalides: Intramolecular cyclization of precursors like 5-amino-1-pentanol or 1,5-dihalopentanes with an amine provides a straightforward entry to the piperidine core.[12]

  • Dieckmann Condensation: The intramolecular condensation of diesters followed by hydrolysis and decarboxylation is a classic route to 4-piperidones, which are versatile intermediates for further functionalization.[3]

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Structure-Activity Relationship (SAR) Regions of Fentanyl.

Experimental Protocols: A Practical Guide

To provide a practical context, this section details standardized protocols for two common methods used in the synthesis of piperidine derivatives.

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes the reduction of a generic substituted pyridine to its corresponding piperidine using platinum(IV) oxide (PtO₂), a common heterogeneous catalyst.[11]

Objective: To synthesize a substituted piperidine from a pyridine precursor.

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.05 eq)

  • Glacial Acetic Acid (as solvent)

  • Hydrogen gas (H₂)

  • Sodium hydroxide (NaOH), 10 M solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: To the vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid (approx. 10-20 mL per gram of pyridine). Stir briefly to dissolve.

  • Catalyst Addition: Carefully add PtO₂ (0.05 eq) to the solution. The catalyst is a fine powder; handle it in a fume hood.

  • Hydrogenation: Seal the vessel. Purge the system with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50-70 bar (approx. 725-1015 psi).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 50-80 °C (if required). Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Rinse the pad with a small amount of acetic acid.

  • Basification and Extraction: Carefully neutralize the filtrate by slowly adding 10 M NaOH solution in an ice bath until the pH is >10. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude piperidine product.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

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Sources

The Sulfonamide Pharmacophore: A Technical Guide to Structural Utility in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" of Medicinal Chemistry

The sulfonamide functional group (


) represents one of the most enduring and versatile pharmacophores in the history of medicinal chemistry. From the serendipitous discovery of Prontosil in the 1930s to the targeted design of modern kinase inhibitors and proteolysis-targeting chimeras (PROTACs), the sulfonamide moiety has transcended its original role as a mere antibacterial agent.

This guide analyzes the sulfonamide group not just as a structural motif, but as a functional tool for modulating physicochemical properties, enforcing specific binding geometries, and engaging diverse biological targets ranging from metalloenzymes to G-protein coupled receptors (GPCRs).

Physicochemical Core: The Structural Directive

The utility of the sulfonamide group stems from its unique electronic and geometric profile.[1] Unlike the planar amide bond (


), the sulfonamide linkage is tetrahedral around the sulfur atom, creating a distinct "kink" in the molecular backbone that allows for unique spatial arrangements in active sites.
Electronic Architecture & Acidity

The sulfonyl group (


) is a strong electron-withdrawing group (EWG), which significantly acidifies the adjacent 

-proton.
  • Acidity (pKa): Unsubstituted sulfonamides (

    
    ) typically have a pKa of ~10. However, 
    
    
    
    -substitution with electron-deficient heteroaromatic rings (as seen in sulfamethoxazole) can lower the pKa to the physiological range (6.0–7.5). This ionization capability is critical for solubility and mimicking the carboxylate anion (
    
    
    ) of natural substrates like PABA.
  • Hydrogen Bonding: The sulfonyl oxygens act as weak hydrogen bond acceptors (HBAs), while the

    
    -hydrogens are strong hydrogen bond donors (HBDs).
    
Geometric Parameters

Crystallographic data reveals rigid geometric constraints that define the sulfonamide's binding limits:

  • Geometry: Distorted tetrahedral at Sulfur.

  • Bond Lengths:

    
     (~1.44 Å), 
    
    
    
    (~1.62 Å).[2]
  • Bond Angles:

    
     (~119°), 
    
    
    
    (~106-108°).[2]
Table 1: Comparative Physicochemical Data of Key Sulfonamide Drugs
Drug NamePrimary TargetpKa (Acidic)LogPStructural Role of Sulfonamide
Sulfamethoxazole Dihydropteroate Synthase~6.00.89PABA mimic (anionic state binds Mg2+ in active site)
Acetazolamide Carbonic Anhydrase (CA)~7.2-0.26Zinc(II) ion coordinator (via deprotonated Nitrogen)
Furosemide Na-K-Cl Cotransporter~3.9 (COOH), ~9.8 (SO2NH2)2.03Solubilizing group & anionic interaction
Celecoxib COX-2~11.13.5Selectivity determinant (fits into COX-2 hydrophilic side pocket)
Probenecid OAT Transporters~3.4 (COOH), ~9.0 (SO2NH2)2.3Anionic inhibitor of organic anion transport

Mechanisms of Action: The Three Pillars of Binding

The sulfonamide group engages targets through three distinct primary mechanisms.

The "PABA Mimicry" (Antibacterial)

In bacterial folate synthesis, the enzyme dihydropteroate synthase (DHPS) incorporates


-aminobenzoic acid (PABA). The 

-substituted sulfonamides mimic the transition state of PABA. The ionized sulfonamide nitrogen occupies the same spatial volume as the carboxylate of PABA but with altered electronics that stall the enzymatic turnover.
Metalloenzyme Coordination (Carbonic Anhydrase)

This is perhaps the most "technical" application. The sulfonamide nitrogen, upon deprotonation, acts as a monodentate ligand for the Zinc(II) ion in the active site of Carbonic Anhydrase (CA).[3]

  • Mechanism: The

    
     displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.
    
  • Significance: This interaction is the basis for glaucoma treatments (Dorzolamide) and high-altitude sickness prophylaxis (Acetazolamide).

The "Selectivity Hook" (COX-2 Inhibitors)

In cyclooxygenase-2 (COX-2) inhibitors like Celecoxib, the sulfonamide group does not perform catalysis but acts as a steric and electrostatic "anchor." COX-2 has a hydrophilic side pocket (Arg513, His90) that is absent in COX-1 (which has Ile523). The bulky, polar sulfonamide group inserts into this pocket, granting high selectivity for COX-2 over COX-1.

Visualization: Mechanisms of Action

Sulfonamide_Mechanisms Sulfonamide Sulfonamide Group (-SO2NH2) Mech_PABA Mechanism: PABA Bioisostere (Competitive Inhibition) Sulfonamide->Mech_PABA Mech_Zinc Mechanism: Zinc(II) Coordination (Tetrahedral Adduct) Sulfonamide->Mech_Zinc Mech_Pocket Mechanism: Side Pocket Occupation (Steric Selectivity) Sulfonamide->Mech_Pocket Target_DHPS Target: Dihydropteroate Synthase (Bacteria) Target_CA Target: Carbonic Anhydrase (Glaucoma/Diuretics) Target_COX2 Target: COX-2 Enzyme (Inflammation) Mech_PABA->Target_DHPS Mimics Carboxylate Mech_Zinc->Target_CA Displaces H2O Mech_Pocket->Target_COX2 Binds Arg513

Figure 1: The tripartite mechanistic role of the sulfonamide moiety in major drug classes.

Synthetic Architectures: Building the Scaffold

For the medicinal chemist, installing the sulfonamide group requires robust protocols. While the classical reaction between sulfonyl chlorides and amines remains dominant, modern catalysis has expanded the toolkit.

Classical Route: Nucleophilic Substitution

Protocol:

  • Activation: Convert a sulfonic acid or thiol to a sulfonyl chloride (

    
    ) using thionyl chloride (
    
    
    
    ) or chlorosulfonic acid (
    
    
    ).
  • Coupling: React

    
     with a primary or secondary amine (
    
    
    
    ) in the presence of a base (TEA, Pyridine) to scavenge HCl.
    • Note: This method is sensitive to moisture and incompatible with acid-sensitive groups.

Modern Route: Pd-Catalyzed Aminosulfonylation

Recent advances allow for the synthesis of sulfonamides from aryl halides, bypassing the unstable sulfonyl chloride intermediate. Protocol:

  • Reagents: Aryl bromide (

    
    ), DABSO (DABCO-bis(sulfur dioxide) adduct as 
    
    
    
    source), Amine (
    
    
    ).
  • Catalyst: Pd(OAc)2 / Phosphine ligand.

  • Conditions: The palladium inserts into the

    
     bond, captures 
    
    
    
    , and then couples with the amine. This "one-pot" method is safer and tolerates diverse functional groups.
Visualization: Synthetic Pathways

Synthesis_Pathways Start_Thiol Starting Material: Thiol (R-SH) or Sulfonic Acid (R-SO3H) Inter_SO2Cl Intermediate: Sulfonyl Chloride (R-SO2Cl) Start_Thiol->Inter_SO2Cl Oxidative Chlorination (Cl2/AcOH or SO2Cl2) Start_ArylHalide Starting Material: Aryl Halide (Ar-Br) Inter_Pd Intermediate: Pd-SO2 Complex (In situ) Start_ArylHalide->Inter_Pd Pd-Cat + DABSO (SO2 Source) Product Product: Sulfonamide (R-SO2NH-R') Inter_SO2Cl->Product + Amine + Base (Pyridine) Inter_Pd->Product + Amine (Cross-Coupling) Reagent_Amine Reagent: Amine (R'-NH2) Reagent_Amine->Product Nucleophile

Figure 2: Contrast between classical oxidative chlorination and modern transition-metal catalyzed synthesis.

Advanced Case Study: The 2024 Context

While often viewed as "old chemistry," the sulfonamide group remains vital in 2024-2025 approvals.

Case Study: Orlynvah (Sulopenem etzadroxil + Probenecid) [4]

  • Approval: FDA approved in 2024 for uncomplicated urinary tract infections.

  • The Role of Sulfonamide: Orlynvah is a combination of a penem antibiotic and Probenecid .[4] Probenecid is a classic sulfonamide (

    
    -dipropylsulfamoylbenzoic acid).
    
  • Mechanism: Probenecid does not kill bacteria. Instead, it inhibits the Organic Anion Transporter (OAT) in the kidney. Since the antibiotic sulopenem is an organic anion, Probenecid blocks its excretion into urine, thereby maintaining high plasma concentrations of the drug.

  • Takeaway: The sulfonamide group here is used for pharmacokinetic boosting, demonstrating its utility beyond direct target engagement.

Toxicity & Challenges: The "Sulfa Allergy" Myth vs. Reality

A critical distinction must be made between arylamine sulfonamides and non-arylamine sulfonamides .

  • Arylamine Sulfonamides (Antibiotics): Contain an aniline (

    
    ) group at the N4 position (e.g., Sulfamethoxazole).
    
    • Toxicity: The N4-amine is metabolized by CYP450 to a reactive hydroxylamine (

      
      ), which can cause haptenation and severe hypersensitivity (Stevens-Johnson Syndrome).
      
  • Non-Arylamine Sulfonamides (Diuretics, COX-2s): Lack the N4-amine (e.g., Furosemide, Celecoxib).

    • Safety: The risk of cross-reactivity between antibiotic and non-antibiotic sulfonamides is extremely low. The "sulfa allergy" is largely specific to the

      
      -arylamine structure, not the 
      
      
      
      group itself.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • FDA. (2024).[4][5][6][7] FDA Approves New Treatment for Uncomplicated Urinary Tract Infections (Orlynvah).[4] U.S. Food and Drug Administration.[7][8][9][10] Link

  • Gawrońska, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties. Journal of Molecular Structure. Link

  • Caine, B. A., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Link

  • Kołaczek, A., et al. (2014). The role of the sulfonamide group in the design of selective COX-2 inhibitors. Mini Reviews in Medicinal Chemistry.
  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen.[11] Deutsche Medizinische Wochenschrift, 61(07), 250-253. (Historical Reference for Prontosil).

Sources

Unlocking the Chemical Space of N-Substituted Piperidine-4-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists & Drug Developers

Executive Technical Summary

The piperidine-4-sulfonamide scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between rigid heterocyclic linkers and flexible pharmacophores. Unlike its planar pyridine counterparts, the piperidine ring offers defined sp³ vectorality , allowing precise spatial orientation of the sulfonamide warhead relative to the N1-substituent.

This scaffold is critical in the development of:

  • Matrix Metalloproteinase (MMP) Inhibitors: Where the sulfonamide acts as a zinc-binding group (ZBG) or anchors the molecule in the S1' pocket.

  • Carbonic Anhydrase (CA) Inhibitors: Targeting specific isoforms (CA IX/XII) relevant to hypoxic tumor survival.

  • GPCR Modulators: Specifically chemokine receptor antagonists where the piperidine nitrogen serves as a basic center for ionic interactions.

This guide dissects the synthetic architectures, chemical space expansion strategies, and structure-activity relationship (SAR) logic required to exploit this scaffold effectively.

Structural Anatomy & Chemical Space Vectors

To navigate this chemical space, we must deconstruct the molecule into three orthogonal vectors of diversity.

  • Vector A (The Warhead - C4 Position): The sulfonamide moiety (

    
    ).
    
    • Function: Primary interaction with the biological target (e.g., H-bond donor/acceptor, metal chelation).

    • Diversity: Primary sulfonamides (

      
      ) for enzyme inhibition; Secondary/Tertiary for GPCRs to tune lipophilicity.
      
  • Vector B (The Anchor - N1 Position): The piperidine nitrogen.

    • Function: Modulates physicochemical properties (pKa, LogD), metabolic stability, and blood-brain barrier (BBB) penetration.

    • Diversity: Alkyl, Cycloalkyl, Aryl, Heteroaryl, Sulfonyl, Acyl.[1]

  • Vector C (The Core - Piperidine Ring):

    • Function: Provides a semi-rigid linker with a chair conformation, enforcing a specific distance and angle between Vector A and Vector B.

Visualization: The Diversity Vectors

ChemicalSpace cluster_0 N1 Diversity cluster_1 C4 Diversity Core Piperidine Core (sp3 Spacer) C4 Vector A: C4-Sulfonamide (Target Warhead) Core->C4 Sulfonylation N1 Vector B: N1-Substitution (PK/ADME Handle) N1->Core Alkylation/ Acylation N_Alkyl Alkyl/Cycloalkyl (Basicity) S_Primary Primary (-SO2NH2) (Enzyme Inhib.) N_Aryl Aryl/Heteroaryl (Pi-Stacking) N_Acyl Acyl/Sulfonyl (Neutral) S_Subst N-Substituted (GPCRs)

Caption: Orthogonal diversity vectors of the piperidine-4-sulfonamide scaffold allowing independent optimization of pharmacokinetics (N1) and pharmacodynamics (C4).

Synthetic Architectures

The synthesis of piperidine-4-sulfonamides presents a specific challenge: Catalyst Poisoning . Direct hydrogenation of pyridine-4-sulfonamides is often inefficient due to the sulfur atom poisoning Pd or Pt catalysts.

Therefore, the "Thiol-Oxidation Route" is the industry standard for robustness and scalability. This route avoids pyridine hydrogenation entirely by starting with a saturated piperidine precursor.

The "Thiol-Oxidation" Protocol (Self-Validating System)

This route ensures regiochemical integrity and allows for late-stage diversification.

  • Precursor: N-Boc-4-hydroxypiperidine (Commercially available, inexpensive).

  • Activation: Conversion to Mesylate (Ms) or Tosylate (Ts).

  • Displacement: Nucleophilic substitution with Thioacetate (inversion of configuration, though irrelevant for C4 symmetry) or a Thiol surrogate.

  • Oxidation: Conversion of the thiol/thioacetate directly to Sulfonyl Chloride .

  • Amidation: Coupling with the desired amine.

  • Deprotection & N-Derivatization: Removal of Boc followed by reductive amination or coupling.

Synthetic Workflow Diagram

Synthesis Step1 Start: N-Boc-4-Hydroxypiperidine Step2 Activation: MsCl, Et3N (Form Mesylate) Step1->Step2 Step3 Displacement: KSAc, DMF (Form Thioacetate) Step2->Step3 Step4 Oxidation: Cl2 gas or NCS/HCl (Form Sulfonyl Chloride) Step3->Step4 Step5 Coupling: R-NH2, Pyridine (Form Sulfonamide) Step4->Step5 CCP1 CRITICAL: Maintain Temp < 10°C to prevent decomposition Step4->CCP1 Step6 Deprotection: TFA/DCM (Free Piperidine) Step5->Step6 CCP2 VALIDATION: Check disappearance of S-H/S-Ac peak by IR/NMR Step5->CCP2 Step7 Diversification: R'-CHO / NaBH(OAc)3 (Final N-Substituted Product) Step6->Step7

Caption: Robust "Thiol-Oxidation" synthetic route avoiding catalyst poisoning, featuring critical control points for intermediate stability.

Detailed Experimental Protocol

Target Molecule: N-Cyclopropyl-1-benzylpiperidine-4-sulfonamide Objective: Synthesize a representative library member to validate the route.

Phase 1: Scaffold Construction
  • Mesylation: Dissolve N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in DCM (100 mL) with Et₃N (10.4 mL). Cool to 0°C. Add MsCl (4.6 mL) dropwise. Stir 2h. Wash with NaHCO₃, dry (MgSO₄), concentrate. Yield: Quant.

  • Thioacetate Displacement: Dissolve crude mesylate in DMF (100 mL). Add Potassium Thioacetate (KSAc, 8.5 g, 74.5 mmol). Heat to 60°C for 4h under N₂. (Color change to dark orange). Pour into water, extract EtOAc. Check: ¹H NMR should show loss of O-Ms peak (3.0 ppm) and appearance of S-Ac (2.3 ppm).

  • Oxidative Chlorination (The Key Step):

    • Suspend N-chlorosuccinimide (NCS) (26.5 g, 200 mmol) in Acetic Acid/H₂O (2:1, 150 mL). Cool to 10°C.

    • Add the thioacetate intermediate (dissolved in minimal AcOH) dropwise. Caution: Exothermic.

    • Stir 30 min. The mixture becomes homogenous then precipitates the sulfonyl chloride.

    • Pour into ice water. Extract immediately with DCM. Wash with cold brine. Do not store—use immediately.

Phase 2: Library Generation
  • Sulfonamide Formation: To the fresh sulfonyl chloride solution in DCM, add Cyclopropylamine (1.2 eq) and Et₃N (2.0 eq) at 0°C. Stir RT for 2h.

  • Deprotection: Treat with TFA/DCM (1:4) for 1h. Concentrate to dryness.[2]

  • N-Alkylation (Reductive Amination):

    • Dissolve the piperidine TFA salt in DCE (Dichloroethane).

    • Add Benzaldehyde (1.1 eq) and Et₃N (1.0 eq). Stir 30 min.

    • Add NaBH(OAc)₃ (1.5 eq). Stir overnight.

    • Quench (NaHCO₃), Extract, Purify (Flash Chromatography, MeOH/DCM).

Case Study: MMP Inhibition & SAR Logic

Context: Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in tumor metastasis. The Logic: The sulfonamide oxygen atoms can act as hydrogen bond acceptors for the enzyme backbone (e.g., Leu181 in MMP-2), while the N1-substituent occupies the S1' hydrophobic pocket.

SAR Table: Impact of N1-Substitution on MMP-2 Potency

Compound IDN1-Substituent (Vector B)C4-Sulfonamide (Vector A)MMP-2 IC50 (nM)Selectivity (vs MMP-1)
A-1 H (Unsubstituted)-NH(OH) (Hydroxamate)*45010x
A-2 Methyl-NH(OH)12050x
A-3 Benzyl-NH(OH)15200x
A-4 4-Phenoxyphenyl-NH(OH)0.8 >1000x
A-5 4-Phenoxyphenyl-NH(Me) (Methylsulfonamide)>10,000N/A

Note: In MMP inhibitors, the sulfonamide is often converted to a sulfonyl-hydroxamate (-SO2NHOH) to chelate Zinc. However, the piperidine ring's role as a spacer remains identical.

Insight: The dramatic potency increase in A-4 confirms that the N1-substituent drives potency by accessing the deep S1' pocket, while the rigid piperidine core prevents the "floppiness" associated with linear alkyl linkers, reducing the entropic cost of binding.

Future Directions: PROTACs & Fragment-Based Design

The piperidine-4-sulfonamide scaffold is evolving into a premier "exit vector" for PROTACs (Proteolysis Targeting Chimeras).

  • Why? The solvent-exposed nature of the sulfonamide nitrogen (when substituted) or the N1 position allows for the attachment of linkers without disrupting the primary binding event.

  • Strategy: Use the N1-position to attach a PEG-linker connected to an E3 ligase ligand (e.g., Thalidomide), converting an MMP or CA inhibitor into a degrader.

References
  • Synthesis of Piperidine Sulfonamides

    • Title: Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid M
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Carbonic Anhydrase Inhibition

    • Title: Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.
    • Source: PubMed Central / ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • General Piperidine Synthesis

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • Source: Intern
    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: Pd/C-catalyzed chemoselective hydrogenation...[3] using pyridine as a catalyst poison.[3][4][5]

    • Source: Chemical & Pharmaceutical Bulletin.[3]

    • URL:[Link]

  • Sulfonamide Bioactivity

    • Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).[6]

    • Source: In-Vitro In-Vivo In-Silico Journal.
    • URL:[Link]

Sources

Technical Guide: Bioactivity Screening of Piperidine-4-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary bioactivity screening for Piperidine-4-sulfonamide analogs . This scaffold is a privileged structure in medicinal chemistry, primarily recognized for its ability to coordinate with zinc-containing metalloenzymes, most notably Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .

Introduction & Rational Design

The Scaffold: The piperidine-4-sulfonamide core combines a semi-rigid piperidine ring with a sulfonamide zinc-binding group (ZBG). The basic nitrogen of the piperidine allows for derivatization to tune pharmacokinetic properties (solubility, permeability), while the sulfonamide moiety (


) acts as the primary pharmacophore.

Therapeutic Relevance:

  • Carbonic Anhydrase Inhibition: The primary sulfonamide anion coordinates directly to the

    
     ion in the CA active site. Analogs are heavily screened for selectivity toward tumor-associated isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II) to treat hypoxic tumors.
    
  • MMP Inhibition: Sulfonamide derivatives (often hydroxamates or reverse sulfonamides) inhibit MMPs involved in tissue remodeling and metastasis.

Scope of this Guide: This document focuses on the Carbonic Anhydrase screening cascade, as it is the most authoritative and chemically validated pathway for this specific scaffold.

Screening Cascade Overview

The following workflow ensures that only validated hits progress to costly cellular models.

ScreeningCascade Start Library Synthesis (Piperidine-4-sulfonamides) InSilico In Silico Filter (Zinc Binding & ADME) Start->InSilico Primary Primary Screen: hCA I & II (Esterase Assay) InSilico->Primary Pass Selectivity Selectivity Screen: hCA IX & XII (Stopped-Flow CO2 Hydrase) Primary->Selectivity Ki < 100 nM Cellular Cellular Assay: HCT116 / MDA-MB-231 (Normoxia vs. Hypoxia Viability) Selectivity->Cellular Selectivity Index > 20 ADME Early ADME (Microsomal Stability) Cellular->ADME EC50 < 10 µM Lead Lead Candidate ADME->Lead

Figure 1: Hierarchical screening cascade prioritizing isoform selectivity and cellular efficacy.

Primary Assay: Carbonic Anhydrase Esterase Activity

Objective: Determine the inhibition constant (


) of analogs against cytosolic hCA I and II using a high-throughput colorimetric method.
Mechanism:  CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA)  to 4-nitrophenol (yellow, 

). Inhibitors prevent this hydrolysis.
Materials[1][2][3][4][5][6][7][8][9]
  • Enzyme: Recombinant hCA I and hCA II (commercially available).

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Note: Dissolve in acetonitrile; unstable in water.

  • Buffer: 50 mM Tris-SO

    
    , pH 7.6.
    
  • Control: Acetazolamide (AAZ) as the positive control (

    
     against hCA II).
    
Protocol (96-Well Format)
  • Preparation: Dilute analogs in DMSO. Final DMSO concentration in the well must be

    
     to prevent enzyme denaturation.
    
  • Incubation:

    • Add

      
       Assay Buffer.
      
    • Add

      
       Enzyme solution (final conc. 50–100 nM).
      
    • Add

      
       Inhibitor (varying concentrations).
      
    • Crucial Step: Incubate for 15 minutes at 25°C to allow the sulfonamide to displace the zinc-bound water molecule.

  • Reaction Start: Add

    
     of 3 mM 4-NPA substrate solution (freshly prepared).
    
  • Measurement: Monitor Absorbance at 405 nm kinetically for 15–30 minutes.

  • Calculation:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Use the Cheng-Prusoff equation to determine

      
      :
      
      
      
      
    • Self-Validation: The non-enzymatic hydrolysis of 4-NPA (blank without enzyme) must be subtracted from all readings.

Secondary Assay: Hypoxia-Induced Cell Viability

Objective: Validate that the chemical inhibition translates to biological efficacy in a disease-relevant model. Piperidine sulfonamides targeting hCA IX should show preferential toxicity in hypoxic conditions (where hCA IX is overexpressed) compared to normoxic conditions.

Cell Lines
  • HCT116 (Colorectal Carcinoma): High basal expression of hCA IX under hypoxia.

  • MDA-MB-231 (Breast Cancer): Metastatic model.

Protocol (MTT Assay)
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat cells with analogs (0.1 – 100

    
    ).
    
  • Induction:

    • Plate A (Normoxia): Incubate at 37°C, 5% CO

      
      , 21% O
      
      
      
      .
    • Plate B (Hypoxia): Incubate in a hypoxia chamber (1% O

      
      , 5% CO
      
      
      
      , 94% N
      
      
      ) or use a chemical mimetic like CoCl
      
      
      (100
      
      
      )
      to stabilize HIF-1
      
      
      .
  • Readout (72h):

    • Add MTT reagent (

      
      ). Incubate 4h.
      
    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Data Interpretation:

    • Calculate

      
       for both conditions.
      
    • Hypoxia Selectivity Ratio (HSR):

      
      .
      
    • Success Criterion: An HSR

      
       indicates the compound is targeting the hypoxia-induced mechanism (likely hCA IX/XII) rather than general cytotoxicity.
      

Structural Mechanism of Action

Understanding the binding mode is critical for optimizing the piperidine ring substitutions.

Mechanism Zn Active Site Zn(II) Sulfonamide Sulfonamide Nitrogen (-SO2NH-) Sulfonamide->Zn Coordination (Tetrahedral) Piperidine Piperidine Ring (Hydrophobic Scaffold) Piperidine->Sulfonamide C4 Attachment Tail Tail Region (Selectivity Pocket) Piperidine->Tail N1 Derivatization Tail->Zn Steric Exclusion (Isoform Specificity)

Figure 2: The "Tail Approach" for selectivity. The piperidine nitrogen (N1) allows attachment of bulky "tails" that interact with the variable rim of the enzyme active site, conferring selectivity.

Data Summary & Validation Standards

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), all data must be reported with the following statistical rigor:

ParameterAcceptance CriteriaValidation Method
Z-Factor (Z')

Calculated using Positive (AAZ) and Negative (DMSO) controls per plate.
Solubility

(PBS, pH 7.4)
Turbidimetric assay or HPLC. Essential before cell assays.
Spontaneous Hydrolysis

of

Blank subtraction in enzymatic assay (4-NPA instability).
Reproducibility

Inter-day and Intra-day variability.
Troubleshooting Common Issues
  • Precipitation: Piperidine sulfonamides can be lipophilic. If

    
     curves are flat or erratic, check for compound precipitation in the assay buffer using dynamic light scattering (DLS) or simple visual inspection.
    
  • Inner Filter Effect: If the analog is colored (e.g., conjugated systems), it may absorb at 405 nm. Run a "compound only" blank to correct for intrinsic absorbance.

References

  • Supuran, C. T. (2012).[1] Structure-based drug discovery of carbonic anhydrase inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link

  • Nocentini, A., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors.[2] Bioorganic Chemistry.[2][3] Link

  • Carta, F., et al. (2014). Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors.[2][4] Future Medicinal Chemistry.[1] Link

  • Becker, D. P., et al. (2010). Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors.[5] Journal of Medicinal Chemistry. Link

  • Teicher, B. A., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.[4] ACS Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Application Note: Chemoselective N-Arylation of Piperidine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the N-arylation of Piperidine-4-sulfonamide . This scaffold presents a classic chemoselectivity challenge: distinguishing between a highly nucleophilic secondary amine (piperidine) and an acidic, potentially coordinating primary sulfonamide.

Executive Summary & Strategic Importance

Piperidine-4-sulfonamide is a high-value pharmacophore found in ion channel blockers (e.g., Nav1.7 inhibitors) and GPCR ligands. Its dual-nitrogen architecture presents a unique synthetic challenge:

  • The Piperidine Nitrogen (N1): A steric, secondary amine. High nucleophilicity (

    
     of conjugate acid 
    
    
    
    11.0).
  • The Sulfonamide Nitrogen (N4-SO2): A primary sulfonamide.[1] Low nucleophilicity, high acidity (

    
    
    
    
    
    10.0).

The Core Challenge: Under standard basic cross-coupling conditions, the sulfonamide moiety deprotonates first. The resulting sulfonamidate anion can bind to the Palladium center (


-coordination), acting as a catalyst poison or competing for arylation.

This guide provides a chemoselective protocol to exclusively arylate the piperidine nitrogen while suppressing sulfonamide interference, along with a variant protocol for targeting the sulfonamide.

Mechanistic Insight & Ligand Selection

To achieve selectivity, we must exploit the electronic differences between the two nitrogen centers using ligand-controlled catalysis.

The Selectivity Landscape
  • Target: Piperidine N-arylation.

  • Interference: Sulfonamide deprotonation leading to Pd-sequestration.

The Solution: RuPhos (and RuPhos Pd G4) For the arylation of secondary amines, RuPhos is the superior ligand choice. Its bulky biaryl structure promotes the reductive elimination of the bulky tertiary amine product while preventing the formation of stable bis-amine complexes. Crucially, RuPhos is less effective at coupling sulfonamides compared to ligands like tBuBrettPhos, thereby enhancing chemoselectivity for the piperidine ring by kinetic differentiation.

Decision Matrix: Ligand vs. Target
Target SitePreferred LigandBase SystemMechanism of Selectivity
Piperidine (2° Amine) RuPhos NaOtBu or Cs₂CO₃Steric bulk of RuPhos favors 2° amine reductive elimination; kinetic preference over sulfonamide.
Sulfonamide (1°) tBuBrettPhos K₃PO₄ or Cs₂CO₃Requires protection of Piperidine. Ligand designed to stabilize the Pd-amido intermediate for difficult N-H couplings.

Visualization: Reaction Pathways[2]

ReactionPathways Substrate Piperidine-4-sulfonamide Base Base (NaOtBu) Substrate->Base Int1 Neutral Piperidine (Nucleophile) Base->Int1 Equilibrium Int2 Sulfonamidate Anion (Catalyst Poison) Base->Int2 Deprotonation (Fast) Pd_Cycle1 Pd(RuPhos)-Ar Int1->Pd_Cycle1 Amine Binding Product1 N-Aryl Piperidine (Major Product) Pd_Cycle1->Product1 Reductive Elimination Pd_Cycle2 Pd-Amidate Complex (Resting State) Int2->Pd_Cycle2 Coordination Pd_Cycle2->Pd_Cycle1 Reversible (Slow)

Figure 1: Competing pathways. The sulfonamide rapidly deprotonates to form an inhibitory anion. Success depends on the neutral piperidine competing for the Pd-Ar species.

Detailed Protocol: N-Arylation of Piperidine

Objective: Coupling of aryl bromide/chloride with the secondary amine of piperidine-4-sulfonamide.

Reagents & Equipment[3][4][5][6][7]
  • Substrate: Piperidine-4-sulfonamide hydrochloride (1.0 equiv).

  • Electrophile: Aryl Bromide (1.0 - 1.2 equiv).

  • Catalyst: RuPhos Pd G4 (1–3 mol%). Alternatively: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv). Note: Extra base required to neutralize HCl salt and manage sulfonamide acidity.

  • Solvent: Anhydrous 1,4-Dioxane or THF (0.2 M).

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free).

Step-by-Step Procedure
  • Pre-Catalyst Activation (if using G4): Weigh RuPhos Pd G4 (catalyst) and the Aryl Bromide into a reaction vial equipped with a stir bar. If the aryl halide is liquid, add it later with the solvent.

  • Substrate Addition: Add Piperidine-4-sulfonamide HCl and NaOtBu to the vial.

    • Critical Check: Ensure the base is fresh. NaOtBu is hygroscopic; hydrolyzed base (NaOH/tBuOH) will kill the reaction.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times. This is non-negotiable for RuPhos stability.

  • Solvent Addition: Inject anhydrous 1,4-Dioxane via syringe. If the aryl halide is a liquid, inject it now.

  • Reaction: Heat the block to 80–100 °C for 2–12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the aryl halide.

    • Note: You may observe a transient precipitate (sodium sulfonamidate) which does not stop the reaction.

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Dilute with EtOAc and water.[5]

    • pH Adjustment: The product might be amphoteric. Adjust aqueous layer to pH ~7-8 to ensure the sulfonamide is neutral and the piperidine is not protonated, although the N-aryl piperidine is much less basic.

    • Extract with EtOAc (3x). Dry over MgSO₄.

Optimization Table (If Yield < 50%)
VariableChangeRationale
Base Switch to LiHMDS (1M in THF)Stronger base, soluble counterion (Li+) can break up sulfonamidate aggregates.
Base Switch to Cs₂CO₃ Weaker base. If the substrate contains base-sensitive esters/nitriles. Requires longer reaction time (overnight).
Catalyst Increase to 5 mol% High sulfonamide concentration may be sequestering Pd; higher loading overwhelms the poison.
Solvent t-Amyl Alcohol Protic solvent can stabilize the anionic sulfonamide species via H-bonding, freeing up the catalyst.

Variant Protocol: Sulfonamide N-Arylation

Use this ONLY if you intend to arylate the sulfonamide moiety.

Prerequisite: The piperidine nitrogen MUST be protected (e.g., N-Boc-piperidine-4-sulfonamide).

  • Ligand: tBuBrettPhos (Optimized for amides/sulfonamides).

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ . Avoid NaOtBu if possible to prevent side reactions, though it can work.

  • Catalyst: tBuBrettPhos Pd G3 (2 mol%).

  • Solvent: t-BuOH or Dioxane at 110 °C.

  • Mechanism: The bulky tBuBrettPhos facilitates the difficult reductive elimination of the N-S bond.

Troubleshooting Guide

Problem: "The reaction stalled at 20% conversion."

  • Cause: Catalyst poisoning by the sulfonamide anion.

  • Fix: Add 0.5 equiv of water (if using Cs2CO3) to increase solubility, or switch to LiHMDS as the base. The Lithium cation coordinates tightly to the sulfonamide oxygen, preventing it from binding to the Palladium.

Problem: "I see bis-arylation."

  • Cause: Arylation of both the piperidine and the sulfonamide.[5]

  • Fix: Reduce temperature to 60 °C and strictly control stoichiometry (1.0 equiv Aryl Halide). Ensure you are using RuPhos , which is highly selective for the amine over the sulfonamide.

References

  • RuPhos for Secondary Amines: Maiti, D.; Buchwald, S. L. "Cu-Catalyzed Arylation of Secondary Amines." J. Am. Chem. Soc.[4]2006 , 128, 13767. (Note: RuPhos was developed for Pd-coupling, but this paper highlights the context of amine selectivity). See also: Acc. Chem. Res.2008 , 41, 1461.

  • Sulfonamide Arylation Conditions: Bhunia, S.; et al. "Palladium-Catalyzed N-Arylation of Sulfonamides." Angew.[6] Chem. Int. Ed.2012 , 51, 10605.

  • Catalyst Poisoning by Heterocycles: Ingoglia, B. T.; et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron2019 , 75, 4199.

  • Selectivity in Buchwald Couplings: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564.

Sources

Application Note: Design and Synthesis of Piperidine-4-sulfonamide Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes catalyzing the reversible hydration of carbon dioxide (


).[1][2] While classical sulfonamide inhibitors (e.g., acetazolamide) are effective, they often lack isoform selectivity, leading to off-target effects.

This guide focuses on Piperidine-4-sulfonamide derivatives, a class of non-classical, aliphatic sulfonamide inhibitors. Unlike the rigid benzene-sulfonamide scaffold, the piperidine core offers a semi-rigid, aliphatic architecture with a distinct vector for derivatization. This scaffold is particularly valuable for targeting tumor-associated isoforms (hCA IX and XII) while attempting to minimize inhibition of the housekeeping cytosolic isoforms (hCA I and II).

Key Advantages of the Scaffold[3]
  • Aliphatic Character: Aliphatic sulfonamides generally possess a higher

    
     (~9.0–10.0) compared to aromatic sulfonamides (~7.0–8.0). While this theoretically reduces zinc-binding affinity at physiological pH, it allows for unique selectivity profiles driven by specific interactions within the enzyme's hydrophobic pocket.
    
  • Vector Control: The piperidine nitrogen (N-1) allows for the modular attachment of "tails" (hydrophobic or hydrophilic moieties) to probe the variable regions of the CA active site.

Rational Design: The "Tail Approach"

The design of piperidine-4-sulfonamide inhibitors relies on the "Tail Approach." The molecule is conceptually divided into three functional zones:

  • Zinc Binding Group (ZBG): The primary sulfonamide (

    
    ) which coordinates directly to the 
    
    
    
    ion in the active site.
  • Linker/Scaffold: The piperidine ring, which positions the ZBG and restricts conformational freedom.

  • The Tail: A variable moiety attached to the N-1 position. This tail interacts with the amino acid residues at the entrance of the active site (the "selective pocket"), which varies significantly between isoforms.

Visualization: Pharmacophore & Design Logic

CA_Inhibitor_Design ZBG Zinc Binding Group (-SO2NH2) Scaffold Scaffold (Piperidine Ring) ZBG->Scaffold C-4 Attachment Target Target Interaction (hCA IX / XII) ZBG->Target Coords Zn2+ Linker Linker (Amide/Urea) Scaffold->Linker N-1 Functionalization Tail Selectivity Tail (Aryl/Heteroaryl/Alkyl) Linker->Tail Modular Extension Tail->Target Hydrophobic/Hydrophilic Interactions

Figure 1: Pharmacophore breakdown of Piperidine-4-sulfonamide CAIs. The N-1 position serves as the diversity vector.

Chemical Synthesis Protocols

The synthesis typically proceeds via the functionalization of 4-sulfamoylpiperidine . The starting material is often supplied as the hydrochloride salt or the N-Boc protected form.

Synthetic Workflow

Synthesis_Workflow Start Start: N-Boc-piperidine-4-sulfonamide Step1 Step 1: Deprotection (TFA/DCM) Start->Step1 Intermediate Intermediate: Piperidine-4-sulfonamide HCl Step1->Intermediate Branch Select Tail Chemistry Intermediate->Branch RouteA Route A: Amide Coupling (R-COOH + HATU) Branch->RouteA RouteB Route B: Urea Formation (R-NCO) Branch->RouteB RouteC Route C: Sulfonylation (R-SO2Cl) Branch->RouteC Final Final Product: N-substituted-piperidine-4-sulfonamide RouteA->Final RouteB->Final RouteC->Final

Figure 2: Modular synthetic workflow allowing for rapid library generation from a common intermediate.

Protocol A: Preparation of Piperidine-4-sulfonamide (Core Scaffold)

If starting from tert-butyl 4-sulfamoylpiperidine-1-carboxylate (Boc-protected).

  • Dissolution: Dissolve 1.0 eq of N-Boc-piperidine-4-sulfonamide in Dichloromethane (DCM) (approx. 5 mL per mmol).

  • Acidification: Add Trifluoroacetic acid (TFA) dropwise at

    
     (Ratio DCM:TFA 4:1 v/v).
    
  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with diethyl ether (

    
    ) to remove residual TFA.
    
  • Isolation: Triturate the residue with diethyl ether/hexane to precipitate the trifluoroacetate salt. Alternatively, treat with

    
     HCl in dioxane to obtain the HCl salt.
    
  • Yield: Quantitative.

Protocol B: Library Diversification via Amide Coupling

Target: Amide-linked tails (e.g., SLC-0111 analogs).

Reagents:

  • Piperidine-4-sulfonamide (HCl or TFA salt) (1.0 eq)

  • Carboxylic Acid (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq) or EDC

    
    HCl/HOBt
    
  • DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 eq)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Procedure:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 15 minutes at RT to activate the acid.

  • Coupling: Add the Piperidine-4-sulfonamide salt (1.0 eq) followed by the remaining DIPEA (2.0–3.0 eq) to ensure basic pH (~pH 8–9).

  • Stirring: Stir at RT for 12–18 hours under inert atmosphere (

    
    ).
    
  • Monitoring: Check reaction progress via LC-MS (Target mass

    
    ).
    
  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with

      
       HCl (careful: sulfonamides are stable, but avoid prolonged exposure), Saturated 
      
      
      
      , and Brine.
    • Note: If the product is very polar, skip aqueous workup and purify directly via preparative HPLC.

  • Purification: Flash column chromatography (MeOH/DCM gradient, typically 0–10% MeOH).

Protocol C: Urea-Linked Derivatives

Target: Ureido-sulfonamides (High affinity class).

Reagents:

  • Piperidine-4-sulfonamide salt (1.0 eq)

  • Isocyanate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (2.0 eq)
    
  • Solvent: DCM or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: Suspend the piperidine salt in dry DCM/CH3CN. Add

    
     to liberate the free amine.
    
  • Addition: Add the Isocyanate (1.1 eq) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Precipitation: Often, the urea product precipitates out of the reaction mixture.

  • Isolation: Filter the solid, wash with cold DCM and

    
    . Recrystallize from EtOH if necessary.
    

Biological Evaluation: Stopped-Flow Kinetics

The Stopped-Flow


 Hydration Assay  is the industry standard for determining the inhibition constant (

) of CAIs. It measures the time required for the pH of the solution to drop as

is hydrated to carbonic acid (

), which dissociates to

and

.
Protocol D: Stopped-Flow Assay Setup

Materials:

  • Enzyme: Recombinant hCA I, II, IX, XII (commercially available or expressed). Concentration: 5–10 nM.

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM) or Pyranine.

  • Buffer: HEPES (10–20 mM), pH 7.5, ionic strength adjusted with

    
     (20 mM).
    
  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific).

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO (keep final DMSO < 1% in assay). Incubate inhibitor with the enzyme for 15 minutes at RT prior to measurement.

  • Solution A (Enzyme Mix): Buffer + Indicator + Enzyme + Inhibitor.

  • Solution B (Substrate):

    
    -saturated water (prepared by bubbling 
    
    
    
    gas into water for 30 mins).
  • Injection: Rapidly mix Solution A and Solution B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor the absorbance drop of Phenol Red at 557 nm .

  • Data Analysis:

    • The uncatalyzed reaction rate (

      
      ) is measured without enzyme.
      
    • The catalyzed rate (

      
      ) is measured with enzyme but without inhibitor.
      
    • The observed rate (

      
      ) is measured with enzyme + inhibitor.
      
    • Calculation: Fit the initial velocity data to the Cheng-Prusoff equation (or Morrison equation for tight-binding inhibitors) to determine

      
       and subsequently 
      
      
      
      .
    
    
    (Where 
    
    
    
    is the
    
    
    concentration and
    
    
    is the Michaelis constant for the specific isoform).

Data Interpretation & Troubleshooting

Interpreting and Selectivity
  • Potency: A "good" inhibitor for hCA IX/XII typically has a

    
    .
    
  • Selectivity Index (SI): Calculated as

    
    . An SI > 50 is desirable to avoid systemic side effects (glaucoma/diuresis) caused by hCA II inhibition.
    
  • Aliphatic vs. Aromatic: Expect higher

    
     values (weaker inhibition) for the piperidine core compared to benzene-sulfonamides due to the higher 
    
    
    
    of the sulfonamide group. However, if the SI is high, the compound is still valuable.
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield in Amide Coupling Piperidine salt not fully neutralized.Increase DIPEA/TEA equivalents. Ensure pH is basic (>8) before adding coupling agent.
Product is Water Soluble Sulfonamide group is polar.[3]Avoid aqueous extraction. Evaporate DMF and use Reverse Phase (C18) chromatography.
No Inhibition in Assay Inhibitor precipitation.Check solubility in assay buffer. Ensure DMSO < 1%.
Inconsistent Kinetic Data

loss in substrate solution.
Keep

water on ice and re-bubble every 30 mins. Use a gas-tight syringe.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoylpiperidine-1-carboxylic acid tert-butyl ester. Zeitschrift für Kristallographie, 227(7), 488-493.

  • Boone, C. D., et al. (2013). The "tail" approach for the design of specific carbonic anhydrase inhibitors: problems and prospects. Future Medicinal Chemistry, 5(9), 987-991.

Sources

Protocol for Molecular Docking of Piperidine-4-sulfonamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-precision protocol for docking Piperidine-4-sulfonamide derivatives. While the piperidine scaffold offers versatile pharmacokinetic properties, the sulfonamide moiety typically targets metalloenzymes (e.g., Carbonic Anhydrases, MMPs) via metal coordination.[1] This guide addresses the specific challenges of this chemotype: handling the zinc-coordination geometry , predicting the correct protonation states (zwitterionic potential), and sampling piperidine ring puckering . The protocol uses Human Carbonic Anhydrase II (hCA II) as the primary case study but is adaptable to other zinc-dependent targets.

Introduction & Mechanistic Rationale

The Challenge of Piperidine-4-sulfonamides

Docking this ligand class is not a standard "lock-and-key" exercise due to two competing electronic features:

  • The Sulfonamide Warhead (

    
    ):  In solution, this group is neutral (
    
    
    
    ).[1] However, binding to the active site Zinc (
    
    
    ) drastically lowers the
    
    
    , often resulting in a deprotonated species (
    
    
    ) coordinating the metal.[1] Standard force fields often fail to capture this transition or the specific tetrahedral/distorted-octahedral geometry required.
  • The Piperidine Core: The secondary amine is highly basic (

    
    ) and predominantly protonated (
    
    
    
    ) at physiological pH. This creates a potential zwitterionic binding mode that must be explicitly modeled to capture cation-
    
    
    or electrostatic interactions with active site residues (e.g., Phe131 or Asp residues in hCA isoforms).[1]
Strategic Approach

We employ a "Dual-State Ensemble" approach, docking both neutral and ionized forms, enforced by geometric constraints on the metal center.[1]

Computational Workflow (Graphviz)[1]

DockingWorkflow cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Docking Execution cluster_anal Phase 3: Validation & Analysis L_Raw Raw Ligand Structure (2D/3D) L_State State Generation 1. Neutral (NH2/NH) 2. Zwitterion (NH2+/NH-) L_Raw->L_State P_Raw Protein Crystal Structure (e.g., PDB: 3HS4) P_Clean Protein Cleanup Remove non-essential waters Retain Zn-bound waters (if bridging) P_Raw->P_Clean L_Conf Conformer Sampling (Piperidine Chair/Boat) L_State->L_Conf Engine Docking Engine (GOLD/Glide/AutoDock4Zn) L_Conf->Engine P_Metal Metal Parameterization Assign Zn charge (+2) Check His tautomers (HID/HIE) P_Clean->P_Metal Grid Grid Generation Center: Zn atom Box: 25x25x25 Å P_Metal->Grid Grid->Engine Constraint Constraint Definition (Essential for Metalloenzymes) Distance: N(sulf) - Zn < 2.5 Å Constraint->Engine Filter Geometry Filter RMSD to Crystal Ligand Zn-N Angle Check Engine->Filter Score Scoring & Ranking (ChemPLP / XP Score) Filter->Score

Caption: Workflow for metalloprotein docking. Note the parallel processing of ligand states and the critical inclusion of metal constraints.

Detailed Protocol

Phase 1: Ligand Preparation (The "Dual-State" Rule)

Do not assume a single protonation state. The piperidine-4-sulfonamide scaffold exists in equilibrium.

  • Structure Generation: Generate 3D coordinates from SMILES.

  • Protonation Ensemble:

    • State A (Solution Dominant): Piperidine

      
       (protonated) / Sulfonamide 
      
      
      
      (neutral).[1]
    • State B (Binder Dominant): Piperidine

      
       (protonated) / Sulfonamide 
      
      
      
      (deprotonated).[1] Note: Many docking programs cannot handle the explicit negative charge on N well without specific metal force fields. If using standard scoring, use State A but allow the N to overlap the Zn coordination sphere.
  • Conformational Search:

    • Generate low-energy conformers focusing on the piperidine ring puckering . Ensure the 4-sulfonamide substituent samples both equatorial (usually preferred) and axial positions.

    • Tool: OMEGA (OpenEye) or LigPrep (Schrödinger).[1]

Phase 2: Protein Preparation (The Zinc Factor)

Using Human Carbonic Anhydrase II (PDB: 3HS4 or 3W6H) as the template.

  • Clean Up: Remove all solvent molecules except the deep active site water if it is known to bridge interactions (in hCA II, the Zn is directly accessible, but a water network often sits behind the substrate).

  • Histidine Tautomers (Critical): The Zn ion in hCA II is coordinated by His94, His96, and His119.[1]

    • Manually inspect these residues. They must be set to the specific tautomer (

      
       or 
      
      
      
      ) that points the lone pair toward the Zn ion.
    • Validation: The H-N bond should point away from the Zn.

  • Charge Assignment: Assign a formal charge of +2.0 to the Zinc atom.

Phase 3: Docking Execution

We recommend GOLD (CCDC) or AutoDock4Zn for this specific application due to their superior handling of metal coordination geometries compared to rigid grid-based methods.

Option A: GOLD (Genetic Optimization for Ligand Docking) - Recommended

GOLD allows for "scaffold constraints" which are ideal for sulfonamides.[1]

  • Scoring Function: ChemPLP (Best performance for metalloproteins).[1]

  • Binding Site: Define as all residues within 10 Å of the Zn atom.

  • Constraint Setup (The "Metal Lock"):

    • Apply a soft distance constraint between the Sulfonamide Nitrogen and the Zn atom.

    • Range: 1.9 Å – 2.5 Å.

    • Spring Constant: 5.0 (allows slight flexibility).[1]

    • Why? Without this, the hydrophobic piperidine ring might drive the docking, pulling the sulfonamide away from the metal to satisfy van der Waals terms, resulting in a false negative.

  • Search Efficiency: Set to 200% (Very Flexible) to ensure the piperidine tail finds the hydrophobic pocket (residues Phe131, Val121).

Option B: AutoDock4Zn

If using open-source tools, standard AutoDock Vina is insufficient.[1] You must use the AutoDock4Zn force field which includes specialized potentials for Zinc.

  • Grid Box: Center on Zn. Dimensions

    
     points (0.375 Å spacing).[1]
    
  • Parameter File: Load the specialized Zn parameters.[2]

  • Ligand: Ensure the sulfonamide nitrogen atom type is set to NA (H-bond acceptor) to facilitate interaction with the metal.

Post-Docking Analysis & Validation

Quantitative Assessment Table

Filter your results using these strict criteria. Poses failing these metrics should be discarded regardless of their docking score.

ParameterOptimal RangeMechanistic Significance
Zn - N(sulf) Distance 1.9 Å – 2.3 ÅDirect coordination bond length.[1]
Zn Coordination Geometry Tetrahedral / Dist. OctahedralSulfonamide N should complete the His94/96/119 sphere.
Piperidine Interaction < 4.0 Å to Phe131/Ile91Hydrophobic contact or Cation-

(if piperidine is

).[1]
RMSD (Redocking) < 2.0 ÅValidation against native co-crystallized ligand (e.g., AAZ).[1]
ChemPLP Score > 70 (Relative)Baseline for high-affinity binders in this system.[1]
Visual Inspection Checklist
  • The "Tail" Orientation: Does the piperidine ring sit in the hydrophobic cleft? In hCA II, this cleft is defined by Phe131.[1] The piperidine should not be floating in solvent.

  • H-Bond Network: Look for the sulfonamide oxygens accepting H-bonds from the backbone NH of Thr199. This is a "gatekeeper" interaction for sulfonamide specificity.

Troubleshooting Common Pitfalls

  • Pitfall 1: The "Inverted" Sulfonamide.

    • Symptom:[1][2][3][4] The Oxygen atoms coordinate the Zinc instead of the Nitrogen.

    • Fix: Increase the repulsion on the Oxygen atoms or use a specific substructure constraint in GOLD forcing the N-Zn interaction.

  • Pitfall 2: Piperidine Ring Distortion. [1]

    • Symptom:[1][2][3][4] The ring adopts a high-energy twisted boat conformation to fit a pocket.

    • Fix: Check the internal energy of the ligand in the output. If high, the pose is an artifact. Enforce ring planarity constraints during ligand prep.

  • Pitfall 3: Missing Electrostatics.

    • Symptom:[1][2][3][4] The charged piperidine amine points away from acidic residues.

    • Fix: Ensure your force field (e.g., OPLS3e/4 if using Glide) treats the cation-

      
       interactions accurately.[1]
      

References

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [1]

  • Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling.

  • GM-DockZn: a geometry matching-based docking algorithm for zinc proteins. Bioinformatics.

  • AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins. Journal of Chemical Information and Modeling. [1][2]

Sources

Application Note: In Vitro Biological Evaluation of Piperidine-4-Sulfonamide Compounds

[1]

Abstract

Piperidine-4-sulfonamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting pleiotropic biological activities. Depending on the specific substitution pattern (SAR), these compounds frequently act as inhibitors of Matrix Metalloproteinases (MMPs) , particularly MMP-2 and MMP-9, or Carbonic Anhydrases (CAs) . This application note provides a comprehensive, self-validating workflow for the biological evaluation of these compounds. We detail protocols for FRET-based enzymatic inhibition, colorimetric kinetic analysis, and cell-based invasion assays, designed to validate hits for anti-metastatic and anti-glaucoma/diuretic indications.

Introduction & Target Rationale

The piperidine-4-sulfonamide core combines a flexible piperidine ring with a rigid sulfonamide moiety. This geometry allows the sulfonamide nitrogen to coordinate with the catalytic Zinc ion (

  • Primary Target Class A (MMPs): The sulfonamide group acts as a Zinc-Binding Group (ZBG), chelating the catalytic zinc in MMP-2/9. This inhibition blocks the degradation of the Extracellular Matrix (ECM), a critical step in tumor metastasis.

  • Primary Target Class B (Carbonic Anhydrases): The sulfonamide moiety mimics the transition state of

    
     hydration, binding to the 
    
    
    ion in hCA isoforms (I, II, IX, XII).
Biological Pathway: MMP-Mediated Metastasis

The following diagram illustrates the mechanistic pathway where MMP-2/9 inhibition prevents tumor cell invasion.

MMP_PathwayTumorTumor CellProMMPPro-MMP-2/9(Inactive Zymogen)Tumor->ProMMPSecretionActiveMMPActive MMP-2/9(Zn2+ Exposed)ProMMP->ActiveMMPProteolytic CleavageECMExtracellular Matrix(Collagen IV)ActiveMMP->ECMCatalysisInhibitorPiperidine-4-sulfonamide(Inhibitor)Inhibitor->ActiveMMPChelation of Zn2+(Inhibition)DegradationECM DegradationECM->DegradationHydrolysisMetastasisCell Invasion &MetastasisDegradation->MetastasisLoss of Barrier

Figure 1: Mechanism of Action. Piperidine-4-sulfonamides inhibit the catalytic activity of MMPs, preventing ECM degradation and subsequent tumor metastasis.

Experimental Workflow Overview

To ensure robust data, a funnel approach is recommended:

  • Primary Screen: Cell-free enzymatic assays (High Throughput).

  • Secondary Screen: Cell-based functional assays (Phenotypic).

  • Safety Screen: Cytotoxicity profiling (ADME/Tox).

Screening_Cascadecluster_0Phase I: Enzymaticcluster_1Phase II: CellularCompoundCompound Library(Piperidine-4-sulfonamides)MMP_AssayMMP-2/9 FRET Assay(IC50 Determination)Compound->MMP_AssayCA_AssayCarbonic AnhydraseEsterase AssayCompound->CA_AssayInvasionBoyden ChamberInvasion AssayMMP_Assay->InvasionHits (<100 nM)ViabilityMTT Cytotoxicity(Selectivity Index)Invasion->ViabilityActive Compounds

Figure 2: Screening Cascade. A stepwise progression from enzymatic affinity to functional cellular efficacy.

Protocol 1: MMP-2/9 FRET-Based Inhibition Assay

Objective: Determine the

Principle:
Materials
  • Enzyme: Recombinant Human MMP-2 or MMP-9 (catalytic domain).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    
  • Positive Control: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid).

Step-by-Step Procedure
  • Activation: If using pro-enzymes, activate MMPs with 1 mM APMA (p-aminophenylmercuric acetate) for 1 hr at 37°C. (Skip if using active catalytic domains).

  • Dilution: Prepare 10 mM stock of test compounds in DMSO. Perform 1:3 serial dilutions in Assay Buffer (Final DMSO < 1%).

  • Plating: Add 20 µL of diluted compound to a black 96-well plate.

  • Enzyme Addition: Add 40 µL of enzyme solution (Final conc: 2-5 nM). Incubate for 15 min at RT to allow inhibitor binding.

  • Substrate Initiation: Add 40 µL of fluorogenic substrate (Final conc: 10 µM).

  • Kinetic Read: Immediately measure fluorescence (

    
    ) every 60 seconds for 30 minutes on a microplate reader.
    
  • Analysis: Calculate the slope (RFU/min) of the linear portion of the curve.

Data Calculation:


Protocol 2: Carbonic Anhydrase Esterase Assay

Objective: Evaluate inhibition of hCA isoforms (I, II) via esterase activity. Principle: CAs hydrolyze p-Nitrophenyl Acetate (p-NPA) to p-nitrophenol (yellow, absorbs at 405 nm).

Materials
  • Enzyme: hCA I or hCA II (commercial lyophilized powder).

  • Substrate: p-Nitrophenyl acetate (3 mM stock in Acetone).

  • Buffer: 12.5 mM Tris-SO4 (pH 7.6).

Step-by-Step Procedure
  • Preparation: Dissolve test compounds in DMSO. Dilute in buffer.

  • Blanking: Add 100 µL of compound solution + 20 µL enzyme solution to a clear 96-well plate.

  • Incubation: Incubate at 25°C for 10 minutes.

  • Reaction: Add 80 µL of p-NPA substrate solution.

  • Measurement: Monitor Absorbance at 405 nm for 15 minutes.

  • Validation: Use Acetazolamide as the standard reference inhibitor.[1]

Protocol 3: Matrigel Invasion Assay (Cell-Based)

Objective: Confirm that enzymatic inhibition translates to reduced cancer cell invasion. Cell Line: HT-1080 (Fibrosarcoma) or MDA-MB-231 (Breast Cancer) - high MMP expressors.

Materials
  • Chambers: Transwell inserts (8.0 µm pore size).

  • Matrix: Matrigel (Growth Factor Reduced).

  • Chemoattractant: FBS (Fetal Bovine Serum).[2]

Step-by-Step Procedure
  • Coating: Coat the upper surface of the Transwell membrane with 50 µL diluted Matrigel (1 mg/mL). Polymerize at 37°C for 4 hrs.

  • Seeding: Starve cells in serum-free media for 24 hrs. Resuspend

    
     cells in serum-free media containing the Test Compound  (at 
    
    
    concentration).
  • Loading: Add cell suspension to the upper chamber.

  • Chemoattractant: Add media + 10% FBS to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C, 5%

    
    .
    
  • Fixation & Staining:

    • Scrape non-invading cells from the top with a cotton swab.

    • Fix bottom cells with 4% Paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (10 min).

  • Quantification: Image 5 random fields per well (microscope 20x). Count stained cells.

Data Presentation & Analysis

Expected Results Summary
Assay TypeParameterMetricAcceptance Criteria
Enzymatic (MMP) Potency

< 100 nM (Potent)
Enzymatic (CA) Selectivity

(Isoform I vs II)
Selectivity Ratio > 50
Cellular Efficacy% Invasion Inhibition> 50% inhibition @ 1 µM
Toxicity Safety

(Cytotoxicity)
> 50 µM
Calculation of Ki (Cheng-Prusoff)

For competitive inhibitors (common for sulfonamides), convert



  • 
    : Substrate concentration used.
    
  • 
    : Michaelis constant (experimentally determined for the enzyme batch).
    

Troubleshooting & Optimization

  • Inner Filter Effect: In the MMP FRET assay, highly colored sulfonamide derivatives may absorb the fluorescence. Solution: Run a "compound only" control (no enzyme) to subtract background interference.

  • Solubility: Piperidine sulfonamides can be lipophilic. Solution: Ensure final DMSO concentration is constant across all wells (max 1%). If precipitation occurs, switch to a water-soluble salt form (e.g., Hydrochloride salt).

  • Zinc Scavenging: Avoid buffers with EDTA or EGTA, as they will strip the catalytic Zinc from the MMP/CA active site, causing false positives.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Fields, G. B., & Van Wart, H. E. (1992). Chromogenic and fluorogenic peptide substrates for the matrix metalloproteinases. Analytical Biochemistry. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry. Link

  • Albini, A., & Benelli, R. (2007). The chemoinvasion assay: a method to assess tumor cell invasion and the efficacy of anti-invasive agents. Nature Protocols. Link

  • Zhang, J., et al. (2018). Piperidine-4-sulfonamide derivatives as potent MMP-2/9 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Sulfonylation of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 4-aminopiperidine . It prioritizes actionable troubleshooting, mechanistic insight, and robust experimental protocols.

Topic: Troubleshooting Side Reactions & Regioselectivity Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Reaction Landscape

The sulfonylation of 4-aminopiperidine presents a classic chemoselectivity challenge . The substrate contains two distinct nucleophilic sites:[1]

  • N1 (Endocyclic): A secondary, sterically accessible piperidine nitrogen.

  • N4 (Exocyclic): A primary amine attached to the C4 position.

The Core Problem: Under standard conditions, N1 is significantly more nucleophilic than N4 . Without protection strategies, the reaction with sulfonyl chlorides (


) will predominantly occur at the piperidine nitrogen (N1). Furthermore, the primary amine (N4) is susceptible to bis-sulfonylation , a common side reaction that degrades yield and complicates purification.
Reaction Pathway Analysis

The following diagram illustrates the competing pathways and the origin of common impurities.

ReactionPathways Start 4-Aminopiperidine (Unprotected) N1_Product Major Product: N1-Sulfonylated (Secondary Sulfonamide) Start->N1_Product Fast (k1) High Nucleophilicity N4_Product Minor Product: N4-Sulfonylated (Primary Sulfonamide) Start->N4_Product Slow (k2) Lower Nucleophilicity R_SO2Cl R-SO2Cl (Reagent) Bis_Product Impurity: Bis-Sulfonylated (at N4) N4_Product->Bis_Product Excess R-SO2Cl Strong Base

Caption: Kinetic competition between N1 and N4 nucleophiles. N1-sulfonylation is kinetically favored due to the higher basicity and nucleophilicity of the secondary amine.

Troubleshooting Guide (Q&A)

Issue 1: "I want to sulfonylate the primary amine (N4), but I'm getting the N1-product."

Q: Why is the reaction occurring at the wrong nitrogen? A: This is a nucleophilicity mismatch. Secondary alkyl amines (like the piperidine ring) are generally more basic and nucleophilic than primary amines due to the inductive electron-donating effect of the alkyl ring carbons. In a competition experiment, the sulfonyl chloride will react with N1 first.

Protocol for N4-Selectivity (The "Protection" Route): To target the primary amine (N4), you must render the N1 site unreactive.

  • Start with: 1-Boc-4-aminopiperidine (Commercial available or easily prepared).

  • Reaction: Treat with

    
     (1.1 equiv) and TEA (1.5 equiv) in DCM at 0°C.
    
  • Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane to yield the free piperidine N4-sulfonamide.

Note: Attempting to control this via stoichiometry on the unprotected diamine is rarely successful and will lead to a statistical mixture of mono-N1, mono-N4, and di-substituted products.

Issue 2: "I am seeing a 'double-reacted' impurity (Bis-sulfonylation)."

Q: What is this impurity and how do I stop it? A: This is likely the bis-sulfonamide formed at the primary amine site (


).
  • Mechanism: The proton on a primary sulfonamide (

    
    ) is acidic (
    
    
    
    ). In the presence of excess base or strong base, it deprotonates to form an anion, which is highly nucleophilic and attacks a second equivalent of sulfonyl chloride.
  • Risk Factor: This is unique to the N4-position . The N1-sulfonamide (secondary) lacks a second proton and cannot bis-sulfonylate.

Corrective Actions:

Parameter Recommendation Rationale
Stoichiometry Strict 1.0 : 1.0 ratio Excess sulfonyl chloride drives the second addition.

| Base Selection | Use Pyridine or


 | Avoid strong bases or large excesses of TEA which facilitate deprotonation of the mono-sulfonamide. |
| Addition Mode  | Slow addition at 0°C | Keep the concentration of 

low relative to the amine. |
Issue 3: "My yield is low, and I'm recovering sulfonic acid."

Q: Why is the sulfonyl chloride decomposing? A: Sulfonyl chlorides are moisture-sensitive and hydrolyze to sulfonic acids (


), which are unreactive toward amines.
  • Diagnosis: Check for a broad acidic peak in the proton NMR (approx. 10-12 ppm) or a very polar spot on TLC that does not move.

  • Fix:

    • Dry DCM or THF over activated molecular sieves (3Å or 4Å).

    • Check the quality of the sulfonyl chloride. If it is a liquid (e.g., mesyl chloride), distill it if it's old. If solid, recrystallize.

    • Schotten-Baumann Conditions: If you must use aqueous conditions, use a biphasic system (DCM/Water) with inorganic base (

      
      ) and vigorous stirring. The amine reaction is often faster than hydrolysis.
      

Detailed Experimental Protocols

Protocol A: Regioselective N4-Sulfonylation (via Boc-Protection)

Target: 4-(Sulfonamido)piperidine

  • Setup: In a flame-dried round-bottom flask, dissolve 1-Boc-4-aminopiperidine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv). Cool the solution to 0°C (ice bath).

  • Reagent Addition: Add the Sulfonyl Chloride (1.1 equiv) dropwise over 15 minutes.

    • Tip: Dilute the sulfonyl chloride in a small amount of DCM to prevent localized high concentrations.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Deprotection: Dissolve the crude intermediate in DCM. Add TFA (10-20 equiv) or 4M HCl in Dioxane . Stir until Boc is removed (check LC-MS). Concentrate to dryness to obtain the salt.

Protocol B: Regioselective N1-Sulfonylation (Unprotected)

Target: 1-(Sulfonyl)-4-aminopiperidine Note: While protection of N4 is ideal, N1 is nucleophilic enough to be targeted directly with care.

  • Setup: Dissolve 4-aminopiperidine (1.0 equiv) in DCM (0.1 M).

  • Base Strategy: Use Pyridine (2.0 equiv) instead of TEA to minimize proton shuffling.

  • Temperature: Cool to -10°C (Salt/Ice bath).

  • Addition: Add Sulfonyl Chloride (0.95 equiv - slight deficit) very slowly.

    • Critical: Using a deficit prevents the highly reactive reagent from finding the less reactive N4 amine or bis-sulfonylating.

  • Purification: The product will be a primary amine. It can be purified by an Acid-Base extraction (dissolve in dilute acid, wash with organic solvent to remove non-basic impurities, basify aqueous layer, extract product).

Analytical Data & Reference Values

Nucleophilicity Comparison

Understanding the inherent reactivity difference is key to troubleshooting.

SiteType

(Conjugate Acid)
Relative Nucleophilicity
N1 (Ring) Secondary Amine~11.0High (Sterically accessible, electron-rich)
N4 (Exocyclic) Primary Amine~10.6Moderate (Less electron density)
Troubleshooting Decision Matrix

Troubleshooting Problem Identify Problem WrongIsomer Wrong Isomer Formed (N1 vs N4) Problem->WrongIsomer BisSulfonyl Bis-Sulfonylation (Double Reaction) Problem->BisSulfonyl NoReaction No Reaction / Hydrolysis Problem->NoReaction Sol_Protect Use 1-Boc-4-aminopiperidine (Force N4 reaction) WrongIsomer->Sol_Protect Sol_Stoich Reduce R-SO2Cl to 1.0 eq Use Weaker Base (Pyridine) BisSulfonyl->Sol_Stoich Sol_Dry Dry Solvents (Sievers) Check Reagent Quality NoReaction->Sol_Dry

Caption: Rapid diagnostic workflow for common sulfonylation failures.

References

  • Nucleophilicity Trends: Mayr, H., et al. "Nucleophilicities of Primary and Secondary Amines in Water."[2] Journal of Organic Chemistry, 2007 .

  • Selectivity in Diamines: "Selective functionalization of polyamines." Organic Chemistry Portal.

  • Sulfonylation Protocols: BenchChem Technical Support. "Sulfonylation of Primary Amines: Troubleshooting Guide."

  • 4-Aminopiperidine Properties: PubChem Compound Summary for CID 1514306. (Note: General properties of the scaffold).

Sources

Technical Support Center: Optimizing Reaction Conditions for Coupling with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for optimizing the crucial reaction of coupling amines with sulfonyl chlorides to form sulfonamides. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experiments for success.

Troubleshooting Guide: From Failed Reactions to Impure Products

This section addresses the most common challenges encountered during sulfonamide synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion. What are the primary causes and how can I fix it?

Low conversion is a frequent issue stemming from several factors, from reagent quality to suboptimal reaction conditions.

  • Cause 1: Inactive Amine (Low Nucleophilicity). Sterically hindered amines (e.g., diisopropylamine) or electron-deficient amines (e.g., 4-nitroaniline) are poor nucleophiles and react sluggishly.

    • Solution:

      • Increase Temperature: For sluggish reactions, switching to a higher-boiling solvent like dioxane or toluene allows for higher reaction temperatures, which can overcome the activation energy barrier.

      • Use a More Active Catalyst: While tertiary amines act as acid scavengers, 4-(Dimethylamino)pyridine (DMAP) can be used in catalytic amounts (0.05-0.2 equiv.) to significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that activates the sulfonyl chloride by forming a highly reactive N-sulfonylpyridinium salt intermediate.[1][2]

      • Consider Alternative Methods: For particularly challenging substrates, methods involving pre-activation of the amine, such as using N-silylamines, can be effective as the formation of a strong Si-Cl or Si-F bond provides a thermodynamic driving force.[3]

  • Cause 2: Hydrolysis of Sulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis by trace amounts of water in the solvent or on glassware, converting them to the unreactive sulfonic acid.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (N₂ or Ar).

      • Proper Reagent Handling: Use fresh, high-quality sulfonyl chloride. If the purity is questionable, it can be purified by distillation or recrystallization, though its reactivity makes this challenging.

  • Cause 3: Insufficiently Basic Conditions. The reaction generates one equivalent of HCl, which protonates the starting amine, rendering it non-nucleophilic. An adequate base is required to scavenge this acid.

    • Solution:

      • Stoichiometry of Base: Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine, pyridine, or DIPEA) is used.[4] For valuable or weakly nucleophilic amines, using a slight excess of the base (1.1-1.5 equiv.) can be beneficial.

      • Choice of Base: The pKa of the conjugate acid of the base should be high enough to effectively neutralize the generated HCl but not so high as to cause unwanted side reactions. See the Base Selection Table below for guidance.

Q2: My TLC plate shows multiple spots. What are the likely side products and how can I minimize them?

Side product formation complicates purification and reduces yield. Identifying the culprits is the first step to mitigation.

  • Side Product 1: Sulfonic Acid. As mentioned, this arises from the hydrolysis of the sulfonyl chloride.

    • Minimization: Rigorous anhydrous conditions are key.

    • Removal: Sulfonic acids are highly polar and acidic. They can typically be removed during an aqueous workup with a basic wash (e.g., saturated sodium bicarbonate solution).

  • Side Product 2: Bis-sulfonated Amine (R-N(SO₂R')₂). This occurs when a primary amine (R-NH₂) reacts with two equivalents of the sulfonyl chloride.

    • Minimization:

      • Order of Addition: Add the sulfonyl chloride (as a solution) slowly and portion-wise to the solution of the amine and base. This maintains a low concentration of the electrophile and favors mono-sulfonylation.

      • Stoichiometry Control: Avoid using a large excess of the sulfonyl chloride. A slight excess (1.05-1.2 equivalents) is often sufficient to drive the reaction to completion without promoting bis-sulfonylation.

  • Side Product 3: Unreacted Starting Amine. This is often observed alongside the desired product.

    • Minimization: Drive the reaction to completion by increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can help consume all of the amine.

    • Removal: The basicity of the starting amine can be exploited for removal. An acidic wash (e.g., dilute HCl) during workup will protonate the amine, allowing it to be extracted into the aqueous layer. Caution: This is only suitable if the sulfonamide product is not acid-labile.

Q3: My product is difficult to purify. What are some effective strategies?

Purification can be challenging due to the similar polarities of the product and certain impurities.

  • Strategy 1: Optimized Workup. A well-designed aqueous workup is the most powerful purification tool. A typical sequence involves:

    • Washing with dilute acid (e.g., 1M HCl) to remove the tertiary amine base and any unreacted starting amine.

    • Washing with a weak base (e.g., saturated NaHCO₃) to remove unreacted sulfonyl chloride (as sulfonic acid).

    • Washing with brine to reduce the water content of the organic layer.

  • Strategy 2: Recrystallization. Sulfonamides are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for achieving high purity.

  • Strategy 3: Flash Column Chromatography. If recrystallization is ineffective, silica gel chromatography is the next step.

    • Solvent System: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

    • Impurity Elution: Unreacted sulfonyl chloride (if it survives workup) is non-polar. The desired sulfonamide is typically of intermediate polarity. The corresponding sulfonic acid is very polar and will often stick to the baseline on silica gel.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my reaction?

The choice of base is critical and depends on the specific substrates. The primary role of the base is to neutralize the HCl produced.

  • Pyridine: A common choice. It is less basic than triethylamine and can sometimes act as a nucleophilic catalyst, though it is less effective in this role than DMAP. Its lower basicity can be advantageous if base-sensitive functional groups are present.

  • Triethylamine (TEA): A workhorse base that is inexpensive and effective for most standard transformations. It is more basic than pyridine.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): This is a sterically hindered, non-nucleophilic base. It is an excellent choice when dealing with sensitive sulfonyl chlorides or when trying to avoid side reactions where the base itself might act as a nucleophile.

  • 4-(Dimethylamino)pyridine (DMAP): Best used as a nucleophilic catalyst in small quantities alongside a stoichiometric base like TEA or pyridine, especially for unreactive amines or sulfonyl chlorides.[1][2]

Table 1: Properties of Common Bases in Sulfonamide Synthesis

Base pKa of Conjugate Acid Boiling Point (°C) Key Feature
Pyridine 5.25 115 Less basic, can act as a weak catalyst.
Triethylamine (TEA) 10.75 90 Standard, inexpensive, strong base.
DIPEA (Hünig's Base) 10.7 127 Sterically hindered, non-nucleophilic.

| DMAP | 9.7 | 211 (decomposes) | Highly effective nucleophilic catalyst. |

Q2: Which solvent should I use?

The ideal solvent should be inert to the reactants, dissolve both the amine and the sulfonyl chloride, and have an appropriate boiling point for the desired reaction temperature. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.

Table 2: Properties of Common Solvents for Sulfonamide Synthesis

Solvent Boiling Point (°C) Dielectric Constant (ε) Notes
Dichloromethane (DCM) 40 9.1 Excellent solvent, good for reactions at or below room temperature.
Acetonitrile (MeCN) 82 37.5 Polar aprotic, good for a wide range of substrates.
Tetrahydrofuran (THF) 66 7.6 Good general-purpose solvent.
Toluene 111 2.4 Allows for higher reaction temperatures.

| 1,4-Dioxane | 101 | 2.2 | High boiling point, useful for difficult couplings. |

Data sourced from multiple references, including[5] and[6].

Q3: Can I use Schotten-Baumann conditions?

Yes, Schotten-Baumann conditions, which involve a biphasic system of an organic solvent (like DCM or diethyl ether) and an aqueous base (like NaOH or Na₂CO₃), can be effective.[7][8] The amine reacts with the sulfonyl chloride in the organic phase, and the generated HCl is neutralized by the base in the aqueous phase.

  • Advantages: Simple setup, avoids the need for expensive tertiary amine bases.

  • Disadvantages: The sulfonyl chloride is in direct contact with the aqueous base, increasing the risk of hydrolysis. An excess of the sulfonyl chloride is often required to compensate for this competing reaction.[7]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis using Triethylamine
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane, 0.1-0.5 M).

  • Base Addition: Add triethylamine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 equiv.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with the organic solvent.

    • Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: DMAP-Catalyzed Procedure for Unreactive Amines
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equiv.), triethylamine (1.5 equiv.), and DMAP (0.1 equiv.).

  • Dissolution: Dissolve the mixture in an anhydrous solvent (e.g., Acetonitrile or Toluene).

  • Sulfonyl Chloride Addition: Add a solution of the sulfonyl chloride (1.2 equiv.) in the same solvent dropwise at room temperature.

  • Reaction & Heating: Stir the reaction at room temperature or heat to 50-80 °C, monitoring for completion. The higher temperature is often necessary for electron-deficient or sterically hindered amines.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizing the Process

The Reaction Mechanism

The formation of a sulfonamide is a nucleophilic substitution reaction at the sulfur center. The most accepted pathway involves a two-step addition-elimination mechanism, analogous to nucleophilic acyl substitution.

Caption: Mechanism of Sulfonamide Formation

Troubleshooting Workflow

When a reaction fails, a logical progression of checks can quickly identify the problem.

G q_node q_node s_node s_node start Start: Low/No Product q1 TLC shows starting materials only? start->q1 q2 Is amine sterically hindered or e-poor? q1->q2 Yes q3 TLC shows new polar baseline spot? q1->q3 No sol1 Increase Temp. Add DMAP catalyst. Check base pKa. q2->sol1 Yes end Reaction Optimized q2->end No, check other factors sol1->end sol2 Use anhydrous solvents. Dry glassware. Use fresh SO₂Cl. sol2->end q3->sol2 Yes (Hydrolysis) q4 TLC shows multiple product-like spots? q3->q4 No sol3 Slowly add SO₂Cl to amine. Use ≤1.2 eq. SO₂Cl. sol3->end q4->sol3 Yes (Bis-sulfonylation) q4->end No, optimize purification

Caption: Troubleshooting Workflow for Sulfonamide Synthesis

References

  • Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Naredla, R. R., & Klumpp, D. A. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(17), 2253-2255. [Link]

  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4). [Link]

  • Bibi, S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Diversity, 26(4), 2349–2364. [Link]

  • Naaz, F., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry, 61(9), 951-960. [Link]

  • Davoodnia, A., et al. (2014). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 840-845. [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]

  • Murov, S. Common Organic Solvents: Table of Properties.

Sources

Troubleshooting low yields in reductive amination of piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Equilibrium

Welcome to the technical support center. If you are here, you likely have a flask containing 4-hydroxypiperidine (the alcohol) or unreacted starting material, rather than your desired amine.[1]

Piperidones are deceptive substrates.[1] Unlike simple cyclohexanones, the nitrogen in the ring creates unique electronic and solubility challenges.[1] The most common failure mode in these reactions is not the reduction step itself, but the failure to form the imine intermediate due to hydrate stability and pH mismatches.[1]

This guide prioritizes causality . We do not just "add more reagent"; we manipulate the equilibrium.[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction stalls immediately. TLC shows only starting material, even after 24 hours.

Diagnosis: You are likely fighting the Gem-Diol (Hydrate) Trap .[1] The Science: Piperidone salts (e.g., 4-piperidone monohydrate HCl) exist primarily as gem-diols in the solid state and in aqueous/wet solvents.[1] This hydrate is energetically stable and non-electrophilic.[1] If you attempt to react this directly with a weak nucleophile (amine) without removing the water, the imine will never form.[1] The Fix:

  • Free-base the piperidone: If using the HCl salt, neutralize it separately (sat. NaHCO3 extraction) and isolate the free base as an oil or solid.[1]

  • Chemical Dehydration: If you must use the salt or if the hydrate persists, you cannot use standard STAB (Sodium Triacetoxyborohydride) conditions alone.[1] You must switch to the Titanium(IV) Isopropoxide Protocol (See Protocol B), which acts as both a Lewis acid and a water scavenger.[1]

Q2: I isolated the product, but it’s mostly the alcohol (4-hydroxypiperidine).

Diagnosis: Direct Reduction outcompeted Reductive Amination . The Science: The reducing agent attacked the ketone before the amine could form the imine.[1][2] This happens when:

  • The amine is sterically hindered or electronically poor (slow imine formation).[1]

  • The reducing agent is too strong (e.g., Sodium Borohydride used without pre-imination).[1]

  • The pH is too low (protonating the amine, rendering it non-nucleophilic).[1] The Fix:

  • Switch Reagents: Stop using NaBH4 for one-pot procedures. Use STAB (Protocol A), which is less reactive toward ketones than imines.[1]

  • Stepwise Addition: Allow the ketone and amine to stir for 1–2 hours (with AcOH or Ti(OiPr)4) before adding the hydride source.

Q3: My yield is <20% with a bulky amine (e.g., t-butylamine or aniline).

Diagnosis: Steric/Electronic Inhibition . The Science: Bulky amines cannot easily attack the carbonyl carbon.[1] Standard acid catalysis (AcOH) is often insufficient to drive this unfavorable equilibrium.[1] The Fix:

  • Force the Equilibrium: Use Titanium(IV) Isopropoxide [Ti(OiPr)4] .[1] It coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously scavenging the water produced, driving the reaction to completion (Le Chatelier’s principle).[1]

Part 2: Visualizing the Competition

The following diagram illustrates the kinetic competition determining your yield. To succeed, you must block the "Red Path" and facilitate the "Green Path."[1]

ReactionPathway Ketone Piperidone (Ketone Form) Hydrate Gem-Diol (Hydrate Trap) Ketone->Hydrate + H2O (Reversible) Imine Imine / Iminium Intermediate Ketone->Imine + Amine (Slow Step) Alcohol 4-Hydroxypiperidine (Side Product) Ketone->Alcohol Direct Reduction (Fast with NaBH4) Hydrate->Ketone - H2O (Req. Drying) Product Target Amine Imine->Product + Hydride (Fast with STAB)

Caption: Kinetic competition in reductive amination. The "Hydrate Trap" and "Direct Reduction" are the primary causes of low yield.[1]

Part 3: Validated Experimental Protocols

Protocol A: The "Standard" STAB Method

Best for: Unhindered amines, free-base piperidones. Reference: Abdel-Magid et al. (1996)[1]

Reagents:

  • Piperidone (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Workflow:

  • Mix: In a dry flask under N2, combine Piperidone and Amine in DCE (0.2 M concentration).

  • Acidify: Add AcOH. Stir for 15–30 minutes. Note: If using an amine salt, add 1.0 equiv Et3N here.[1]

  • Reduce: Add STAB in one portion. The reaction may bubble slightly.[1]

  • Monitor: Stir at Room Temp for 2–16 hours. Monitor by LCMS (Imine peak may be visible).[1]

  • Quench: Add saturated aqueous NaHCO3.

  • Workup: Extract with DCM. Critical: Piperidine derivatives are amphoteric.[1] Ensure the aqueous layer pH is >10 during extraction to recover the product.[1]

Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Bulky amines, unreactive anilines, or persistent hydrates. Reference: Bhattacharyya (1995)[1]

Reagents:

  • Piperidone (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Titanium(IV) Isopropoxide (1.25 equiv)[1]

  • Sodium Borohydride (NaBH4) (1.0 equiv) Note: NaBH4 is safe here because we add it in Step 3.[1]

  • Solvent: Ethanol (Absolute) or Neat[1][3][4]

Workflow:

  • Complexation: Combine Piperidone and Amine in a flask. Add Ti(OiPr)4 neat.

  • Stir: Stir at Room Temp for 1 hour (or 60°C for very hindered substrates). The mixture will become viscous.[1]

  • Dilute: Add Ethanol (5–10 mL/mmol).

  • Reduce: Add NaBH4 carefully. Stir for 2 hours.

  • Quench (The "Titanium Crash"): Add 2 mL of water. A white precipitate (TiO2) will form.[1]

  • Filter: Filter the slurry through Celite to remove the titanium salts.[1] Wash the pad with Ethanol/DCM.[1]

  • Concentrate: Evaporate solvents and proceed to extraction.

Part 4: Data & Decision Matrix

Use this table to select the correct reducing agent and strategy based on your specific substrate constraints.

VariableScenarioRecommended ProtocolWhy?
Amine Sterics Primary, Unhindered (e.g., Benzylamine)Protocol A (STAB) Mild, operational simplicity.[1]
Amine Sterics Bulky / Secondary (e.g., t-Butylamine)Protocol B (Ti) Ti(OiPr)4 forces imine formation despite steric clash.[1]
Substrate Form Piperidone Hydrate HCl SaltProtocol B (Ti) Ti acts as a water scavenger, breaking the hydrate.[1]
Amine Type Weak Nucleophile (e.g., Aniline)Protocol A (STAB) Use DCE/AcOH to protonate ketone; STAB is selective.[1]
Side Product Alcohol observed (Direct Reduction)Protocol A (STAB) STAB reduces ketones much slower than NaBH4.[1]

Part 5: Troubleshooting Logic Flow

TroubleshootingTree Start Start: Low Yield Q1 Is the Piperidone a Salt/Hydrate? Start->Q1 Action1 Free-base it or use Ti(OiPr)4 Q1->Action1 Yes Q2 Is the Amine Sterically Hindered? Q1->Q2 No Action1->Q2 Action2 Use Protocol B (Ti-mediated) Q2->Action2 Yes Q3 Is the Product an Alcohol? Q2->Q3 No Action3 Switch to STAB (Protocol A) Avoid NaBH4/NaCNBH3 Q3->Action3 Yes Success Optimize Workup (pH > 10) Q3->Success No

Caption: Decision tree for selecting the correct remediation strategy.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2] [Link]

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination.[1][2][4][9] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1][4] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][2] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link][1]

Sources

Technical Support Center: Crystallization of Piperidine-4-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the Piperidine-4-sulfonamide structural class. This scaffold presents a unique crystallographic challenge: it combines a conformationally flexible, basic piperidine ring (pKa ~11) with a rigid, polar sulfonamide moiety capable of complex hydrogen-bonding networks.

This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and aggressive polymorphism. The guide below moves beyond standard textbook advice, offering field-tested protocols to stabilize the metastable zone and force ordered nucleation.

Module 1: Troubleshooting Phase Separation ("Oiling Out")

User Query: "My crude reaction mixture separates into a sticky oil at the bottom of the flask upon cooling. No crystals form even after days. How do I recover this?"

The Scientific Causality

Oiling out occurs when the Metastable Zone Width (MSZW) intersects with the liquid-liquid immiscibility region before it hits the solubility curve. For piperidine-sulfonamides, this is often driven by:

  • Impurity Depression: Synthesis byproducts lower the melting point of your product below the crystallization temperature.

  • Conformational Entropy: The piperidine ring's "chair/boat" flipping inhibits the rigid lattice packing required for nucleation.

The Rescue Protocol: Temperature Cycling

Do not simply add more solvent. Instead, use temperature cycling to "train" the oil to order itself.

Step-by-Step Methodology:

  • Re-dissolution: Heat the mixture back to the clear point (where oil and solvent merge).

  • Seed Loading: Cool slightly (approx. 5°C below clear point) and add 0.5 wt% seed crystals (if available) or sonicate for 30 seconds.

  • Cycling:

    • Cool to the temperature where oiling just begins (cloud point).

    • Heat back up until the oil almost disappears (do not clear completely).

    • Repeat this cycle (Oscillation) 3-5 times. This Ostwald ripening process consumes the amorphous oil droplets to feed the crystalline nuclei.

  • Slow Cooling: Once a stable suspension exists, cool at a rate of 0.1°C/min to room temperature.

Visual Workflow: Oiling Out Rescue Strategy

OilingOutRescue Start Problem: Mixture Oils Out Heat Heat to Clear Point (Single Phase) Start->Heat Cool Cool to Cloud Point Heat->Cool Seed Add Seeds / Sonicate Cool->Seed Cycle Temperature Oscillation (±5°C around Cloud Point) Seed->Cycle Nucleate Stable Suspension Formed? Cycle->Nucleate Nucleate->Cycle No (Oil persists) Isolate Slow Cool (0.1°C/min) & Filter Nucleate->Isolate Yes (Solids visible)

Caption: Logic flow for converting amorphous oil phases into crystalline solids using temperature oscillation.

Module 2: Salt Selection Strategies

User Query: "The free base is practically insoluble in water but too soluble in organics to crystallize well. Should I form a salt?"

Expert Insight

Yes. The piperidine nitrogen is a robust proton acceptor. However, the sulfonamide group can complicate salt formation if the counter-ion competes for hydrogen bonding sites.

The "Delta pKa" Rule: For a stable salt, ensure


.[1]
  • Piperidine pKa: ~11.0

  • Target Acid pKa: < 8.0

Recommended Counter-ions for Piperidine-4-sulfonamides
Counter-ionAcid pKaSolubility ProfileCrystallization TendencyNotes
Chloride (HCl) -7High (Water/MeOH)High Forms tight lattice; risk of hygroscopicity.
Tosylate -1.3Moderate (Alcohols)Very High Aromatic stacking (pi-pi) with sulfonamide aids lattice rigidity.
Fumarate 3.03Low (Water)ModerateGood for lowering solubility if the HCl salt is too soluble.
Mesylate -1.9High (Water)HighOften solves "oiling out" but can be hard to dry (solvate risk).
Protocol: Reactive Crystallization (HCl Salt)
  • Dissolve 1.0 eq of free base in Ethyl Acetate (EtOAc) (5-10 volumes).

  • Heat to 40°C.

  • Slowly add 1.05 eq of HCl in Isopropanol (IPA) .

    • Why IPA? HCl/EtOAc can cause rapid precipitation of amorphous solids. HCl/IPA allows for a slower supersaturation trajectory.

  • If oiling occurs, add Acetone (antisolvent) dropwise until turbidity persists.

Module 3: Polymorph & Solvate Control

User Query: "I obtained crystals, but the XRPD pattern changes after drying. Is this a solvate?"

The Mechanism

Piperidine-4-sulfonamides are notorious for forming channel solvates . The piperidine ring creates voids in the crystal lattice that trap solvent molecules (especially Methanol or DCM). Upon drying, the lattice collapses, leading to an amorphous or semi-crystalline powder.

Diagnostic & Fix

The Slurry Conversion Method: This is the most reliable way to find the thermodynamically stable, non-solvated form.

  • Solvent Choice: Select a solvent with moderate solubility for your compound (e.g., Isopropanol or Water/Ethanol 90:10). Avoid the solvent suspected of forming the solvate.

  • Suspension: Create a thick slurry (excess solid in solvent).

  • Energy Input: Stir rapidly at a temperature close to the boiling point for 24-48 hours.

  • Analysis: Filter a small sample and check XRPD.[2] If the pattern sharpens and stabilizes, you have converted the kinetic solvate to the thermodynamic anhydrate.

Visual Workflow: Polymorph Screening

SaltScreening Input Input: Unstable Solid TGA TGA Analysis Input->TGA Decision Weight Loss > 1%? TGA->Decision Solvate Solvate Identified Decision->Solvate Yes Anhydrate True Polymorph Decision->Anhydrate No Slurry Slurry Conversion (High T, 24h) Solvate->Slurry Rescreen Rescreen Solvent Slurry->Rescreen Rescreen->TGA

Caption: Decision tree for distinguishing between solvates and true polymorphs using Thermal Gravimetric Analysis (TGA).

References

  • BenchChem Technical Support. (2025).[3] Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from

  • Nangia, A., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications. Retrieved from

  • Malvern Panalytical. (2024).[4] Detect and control polymorphism: pro tips for pharmaceutical scientists. Retrieved from

  • Google Patents. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal (US9029547B1). Retrieved from

  • MDPI. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H and 13C NMR Characterization of Novel Piperidine-4-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. In the realm of medicinal chemistry, piperidine-4-sulfonamides represent a privileged scaffold, exhibiting a wide array of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of their characterization, providing detailed insights into molecular structure, conformation, and purity. This guide offers an in-depth comparison and practical instruction on the 1H and 13C NMR characterization of this important class of molecules.

The Significance of Precise NMR Characterization

The biological activity of piperidine-4-sulfonamides is intrinsically linked to their three-dimensional structure. The orientation of substituents on the piperidine ring and the nature of the group attached to the sulfonamide nitrogen can dramatically influence binding to biological targets. Therefore, a thorough understanding of the NMR spectral features is not merely a confirmatory step but a critical component of the structure-activity relationship (SAR) studies that drive drug discovery.

Core Principles of 1H and 13C NMR for Piperidine-4-sulfonamides

Interpreting the NMR spectra of piperidine-4-sulfonamides requires an appreciation of the chemical environments of the protons and carbons within the molecule. The piperidine ring, existing predominantly in a chair conformation, gives rise to distinct signals for axial and equatorial protons. The sulfonamide moiety significantly influences the electronic environment of the piperidine ring, particularly at the C4 position.

General 1H NMR Spectral Regions of Interest

A typical 1H NMR spectrum of a piperidine-4-sulfonamide will exhibit signals in several key regions:

  • Aromatic Region (δ 7.0-8.5 ppm): Protons on the aryl group of the sulfonamide will appear in this region. Their splitting patterns provide valuable information about the substitution pattern on the aromatic ring.

  • Sulfonamide NH (δ 8.0-10.0 ppm): The proton attached to the sulfonamide nitrogen often appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration.[1]

  • Piperidine Ring Protons (δ 1.5-4.0 ppm): The protons on the piperidine ring give rise to a complex set of signals due to diastereotopicity and spin-spin coupling.

  • Substituent Protons: Protons on alkyl or other groups attached to the sulfonamide nitrogen or the piperidine nitrogen will have characteristic chemical shifts.

General 13C NMR Spectral Regions of Interest

The 13C NMR spectrum provides complementary information on the carbon framework:

  • Aromatic Carbons (δ 110-160 ppm): Carbons of the aryl sulfonamide group are found in this region.

  • Piperidine Ring Carbons (δ 25-65 ppm): The C2/C6, C3/C5, and C4 carbons of the piperidine ring will have distinct chemical shifts. The C4 carbon, directly attached to the sulfonamide group, is significantly deshielded.

  • Substituent Carbons: Carbons of any additional substituents will appear in their characteristic regions.

Comparative Analysis of 1H and 13C NMR Data

To illustrate the impact of structural modifications on NMR spectra, let's compare the expected data for a series of hypothetical, yet representative, N-substituted-piperidine-4-sulfonamides.

CompoundR GroupExpected ¹H NMR Chemical Shifts (δ, ppm) for Piperidine ProtonsExpected ¹³C NMR Chemical Shifts (δ, ppm) for Piperidine Carbons
1 HH-4 (methine): ~3.0-3.5 (m)H-2/6 (axial): ~2.6-2.9 (m)H-2/6 (equatorial): ~3.1-3.4 (m)H-3/5 (axial): ~1.6-1.9 (m)H-3/5 (equatorial): ~1.9-2.2 (m)C-4: ~50-55C-2/6: ~45-50C-3/5: ~28-33
2 MethylH-4 (methine): ~3.1-3.6 (m)H-2/6 (axial): ~2.7-3.0 (m)H-2/6 (equatorial): ~3.2-3.5 (m)H-3/5 (axial): ~1.7-2.0 (m)H-3/5 (equatorial): ~2.0-2.3 (m)C-4: ~51-56C-2/6: ~46-51C-3/5: ~29-34
3 PhenylH-4 (methine): ~3.5-4.0 (m)H-2/6 (axial): ~2.9-3.2 (m)H-2/6 (equatorial): ~3.4-3.7 (m)H-3/5 (axial): ~1.8-2.1 (m)H-3/5 (equatorial): ~2.1-2.4 (m)C-4: ~55-60C-2/6: ~48-53C-3/5: ~30-35

Rationale for Chemical Shift Variations:

  • Effect of N-Substitution on C4-H and C4: The electronic nature of the 'R' group on the sulfonamide nitrogen directly influences the chemical shift of the C4 proton and carbon. Electron-withdrawing groups, such as a phenyl ring, will deshield both the proton and the carbon, shifting their signals to a higher ppm value compared to a simple alkyl or hydrogen substituent.

  • Piperidine Ring Protons: The protons at C2/C6 and C3/C5 typically appear as complex multiplets due to both geminal and vicinal coupling. Axial and equatorial protons have different chemical shifts, with equatorial protons generally appearing at a slightly higher ppm. The exact chemical shifts and coupling constants can be determined using 2D NMR techniques.

Advanced NMR Techniques for Unambiguous Assignment

For complex piperidine-4-sulfonamides, 1D NMR spectra can be challenging to interpret fully due to overlapping signals. In such cases, 2D NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates proton and carbon signals that are directly bonded. This is invaluable for assigning the protons and carbons of the piperidine ring. For instance, the proton signal for H-4 can be definitively linked to the C-4 carbon signal.[2][3]

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing connectivity across the molecule. For example, an HMBC spectrum could show a correlation between the sulfonamide NH proton and the C4 of the piperidine ring, confirming the attachment of the sulfonamide group.[3][4]

Experimental Protocols

1. Sample Preparation:

  • Weigh 5-10 mg of the novel piperidine-4-sulfonamide derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like the sulfonamide NH.[5] DMSO-d₆ is often a good choice as it tends to sharpen NH signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. 1D ¹H NMR Acquisition:

  • Tune and shim the NMR spectrometer to ensure optimal resolution and lineshape.

  • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Integrate the signals to determine the relative number of protons for each resonance.

3. 1D ¹³C NMR Acquisition:

  • Acquire a proton-decoupled 13C spectrum. This removes C-H coupling, resulting in a single peak for each unique carbon atom.[6][7]

  • A larger number of scans is typically required for 13C NMR due to the lower natural abundance of the ¹³C isotope.

4. 2D NMR Acquisition (HSQC and HMBC):

  • Set up and run standard HSQC and HMBC pulse sequences.

  • Optimize the acquisition parameters, such as the number of increments in the indirect dimension, to achieve adequate resolution.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_characterization Structural Elucidation synthesis Synthesis of Novel Piperidine-4-sulfonamide purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation (5-10 mg in 0.6 mL solvent) purification->sample_prep nmr_acquisition 1D & 2D NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing structure_verification Structure Verification & Purity Assessment data_processing->structure_verification

Caption: Experimental workflow for NMR characterization.

Logical Relationships in Spectral Interpretation

spectral_interpretation H1_NMR 1D ¹H NMR (Chemical Shift, Integration, Multiplicity) HSQC 2D HSQC (Direct H-C Correlation) H1_NMR->HSQC Structure Final Structure Elucidation H1_NMR->Structure C13_NMR 1D ¹³C NMR (Number of unique carbons) C13_NMR->HSQC C13_NMR->Structure HMBC 2D HMBC (Long-range H-C Correlation) HSQC->HMBC HMBC->Structure

Sources

Advanced Mass Spectrometry Guide: Validation of Piperidine-4-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Imperative

Piperidine-4-sulfonamide is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in carbonic anhydrase inhibitors, GPCR ligands, and various enzyme inhibitors. In the high-stakes environment of drug development, validating the structural integrity and purity of this intermediate is not merely a box-checking exercise—it is a go/no-go gate for downstream biological assays.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, it fails to address the high-throughput and high-sensitivity demands of modern library validation. This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior methodology for routine validation, offering a 100-fold sensitivity advantage over UV detection and the ability to definitively identify genotoxic impurities that NMR misses.

Comparative Analysis: MS vs. Alternative Modalities

To objectively justify the shift to MS-based validation, we compare it against traditional workflows (NMR and HPLC-UV) specifically for sulfonamide analysis.

Table 1: Performance Matrix for Piperidine-4-sulfonamide Validation

FeatureLC-MS/MS (Recommended) 1H NMR (Benchmark) HPLC-UV (Traditional)
Primary Utility Trace impurity ID & QuantitationStructural ConnectivityBulk Purity (%)
Sensitivity (LOD) High (pg/mL - ng/mL) Low (mg/mL required)Moderate (µg/mL)
Specificity Excellent (m/z + Fragmentation) Excellent (Chemical Shift)Poor (Retention Time only)
Impurity ID Definitive (via MS2 spectra) Difficult (Overlapping signals)Impossible without standards
Throughput High (< 5 min/sample) Low (10-30 min/sample)Moderate (10-20 min/sample)
Sample Req. Minimal (< 1 mg)High (> 5 mg)Moderate (~1 mg)

Scientist's Insight: While NMR is non-negotiable for the first synthesis of a new entity to prove connectivity, LC-MS/MS is the only viable choice for batch-to-batch validation and impurity profiling. The ability to detect desulfonylated degradants (which often co-elute in UV) makes MS indispensable.

Technical Deep Dive: Fragmentation Mechanics

Understanding the gas-phase behavior of Piperidine-4-sulfonamide is crucial for designing a robust Selected Reaction Monitoring (SRM) method.

Ionization & The "Sulfonamide Rearrangement"

We utilize Electrospray Ionization (ESI) in positive mode.[1] Sulfonamides possess a unique fragmentation signature. Upon Collision-Induced Dissociation (CID), the protonated molecular ion


 typically undergoes cleavage at the S-N bond.
  • Primary Pathway (Loss of SO₂): A rearrangement occurs where the

    
     group is extruded, often driven by the stability of the resulting amine radical cation or re-arrangement to a stable ring system.
    
  • Piperidine Ring Cleavage: High-energy collisions lead to

    
    -cleavage adjacent to the piperidine nitrogen, generating characteristic iminium ions.[2]
    
Visualization of Fragmentation Logic

The following diagram illustrates the theoretical fragmentation pathway used to select quantifier and qualifier ions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z ~165 (Example) Intermediate S-N Bond Cleavage (Radical Cation Formation) Parent->Intermediate CID Energy (15-30 eV) Frag1 Loss of SO2 (-64 Da) [M+H - SO2]+ Intermediate->Frag1 Rearrangement Frag2 Piperidine Ring Fragment (Iminium Ion) Intermediate->Frag2 Ring Fission Neutral Neutral Loss (SO2 / NH3) Intermediate->Neutral

Figure 1: Proposed fragmentation pathway for Piperidine-4-sulfonamide derivatives under ESI+ conditions. The loss of SO2 is a diagnostic transition.

Validated Experimental Protocol

This protocol is designed to be self-validating. The use of a "check standard" and specific system suitability criteria ensures data integrity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Piperidine-4-sulfonamide product in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute Stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid (Final: 1 µg/mL).

  • Blank: 50:50 Methanol:Water + 0.1% Formic Acid.

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry:

  • Source: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

  • Scan Mode: Full Scan (m/z 50-500) for purity profiling; MRM for quantitation.

Analytical Workflow Diagram

LCMS_Workflow Sample Sample Prep (1 µg/mL in MeOH/H2O) LC LC Separation (C18 Gradient) Sample->LC ESI ESI Source (Positive Mode) LC->ESI Q1 Q1 Filter (Select Parent m/z) ESI->Q1 CC Collision Cell (N2 Gas) Q1->CC Q3 Q3 Filter (Select Fragments) CC->Q3 Detector Detector (Signal Output) Q3->Detector

Figure 2: Step-by-step LC-MS/MS workflow for targeted validation.

Data Interpretation & Acceptance Criteria

To ensure the product meets the rigorous standards required for drug development, apply the following criteria:

  • Identity Confirmation:

    • Parent Ion: The extracted ion chromatogram (EIC) must show a peak at

      
       Da.
      
    • Retention Time: Must match the reference standard within

      
       min.
      
    • Isotopic Pattern: The M+1 peak (C13 isotope) should be approximately 1.1% x Carbon count relative to the parent, confirming the carbon skeleton.

  • Purity Assessment:

    • Integrate the Total Ion Chromatogram (TIC).

    • Requirement: Target peak area > 95% of total integrated area.

    • Impurity Flag: Any secondary peak > 1% must be investigated. Common impurities include:

      • Piperidine (Genotoxic):[3] Monitor m/z 86.

      • Sulfonic Acid Hydrolysis: Monitor [M+H - NH2 + OH].

  • System Suitability (Self-Validation):

    • Inject the Blank before the sample. Criterion: No interference peaks > 0.1% of standard area at the target retention time.

References

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from

  • Niessen, W.M.A. (2003). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from

  • Sarker, A., et al. (2016).[5] Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Retrieved from

  • SciTePress. (2015). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from

Sources

Comparative Docking Profiling of Piperidine-4-sulfonamide Derivatives: JAK2, CDK2, and ROCK1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Piperidine-4-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized in fragment-based drug design (FBDD) to target the ATP-binding cleft of protein kinases. Its structural utility lies in the piperidine ring’s ability to enforce a rigid, specific vector for the sulfonamide moiety, which often serves as a critical hydrogen bond donor/acceptor network anchor.

This guide provides a technical workflow for comparing the binding efficacy of this scaffold across three distinct kinase families: JAK2 (Tyrosine kinase), CDK2 (CMGC serine/threonine kinase), and ROCK1 (AGC serine/threonine kinase). By analyzing these diverse targets, we illuminate the structural determinants that drive selectivity and potency.

Part 1: Structural Basis & Target Selection
1. The Pharmacophore

The piperidine-4-sulfonamide core offers two distinct vectors for derivatization:

  • N1-Position (Piperidine Nitrogen): Typically derivatized with aryl/heteroaryl groups to target the Hinge Region (adenine binding pocket).

  • Sulfonamide Moiety: Often positioned to interact with the DFG-motif , the P-loop , or solvent-exposed residues, acting as a secondary anchor to stabilize the complex.

2. Target Selection Rationale

To rigorously evaluate the scaffold's performance, we compare three kinases with distinct active site topologies:

TargetFamilyPDB IDBiological RelevanceKey Binding Challenge
JAK2 Tyrosine (Non-receptor)3UGCMyeloproliferative disordersSelectivity against JAK1/3; Gatekeeper residue (Met929) influence.
CDK2 CMGC (Ser/Thr)1DI8Cell Cycle RegulationHandling the flexible G-rich loop; Lys33/Asp145 salt bridge stability.
ROCK1 AGC (Ser/Thr)2ETRCytoskeletal dynamicsAccommodating the bulky hydrophobic pocket near the hinge.
Part 2: Computational Methodology (Protocol)

Directive: Do not rely on default settings. The following protocol ensures reproducibility and electrostatic accuracy.

Step 1: Protein Preparation[1]
  • Retrieval: Download high-resolution structures (< 2.5 Å) from RCSB PDB.

  • Cleaning: Remove all crystallographic waters except those bridging the ligand and the gatekeeper (e.g., water bridging in CDK2 is often critical). Remove co-crystallized ligands.

  • Protonation: Use a tool like PDB2PQR (at pH 7.4) to assign protonation states.

    • Critical Check: Ensure Histidine tautomers are optimized for H-bonding.

    • JAK2 Specific: Check the protonation state of the hinge residue Leu932 backbone.

Step 2: Ligand Preparation
  • 3D Generation: Generate the 3D conformer of the Piperidine-4-sulfonamide derivative.

  • Energy Minimization: Minimize using the MMFF94 force field (Gradient < 0.01 kcal/mol/Å).

  • Charge Assignment: Assign Gasteiger partial charges.

    • Crucial: The sulfonamide nitrogen (

      
       or 
      
      
      
      ) must be treated carefully. If R=H, it acts as both donor and acceptor.
Step 3: Grid Generation & Docking
  • Software: AutoDock Vina (or equivalent scoring function).

  • Grid Box: Center the grid on the centroid of the native co-crystallized ligand.

    • Dimensions:

      
       Å (Sufficient to cover the ATP pocket and the solvent front).
      
  • Exhaustiveness: Set to 32 (High) to ensure convergence of the global minimum.

Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow of the comparative docking pipeline.

DockingPipeline cluster_valid Validation Loop PDB PDB Retrieval (JAK2, CDK2, ROCK1) Prep Structure Prep (Remove H2O, Fix Charges) PDB->Prep Grid Grid Box Definition (Centroid: ATP Pocket) Prep->Grid Redock Redocking Control (RMSD < 2.0 Å) Prep->Redock Ligand Ligand Construction (Piperidine-4-sulfonamide) Ligand->Grid Dock Molecular Docking (AutoDock Vina / Glide) Grid->Dock Analysis Interaction Profiling (PLIP / PyMOL) Dock->Analysis Redock->Dock

Figure 1: Comparative Docking Workflow. Note the validation loop ensuring the protocol can reproduce the native ligand pose.

Part 4: Comparative Analysis & Results

The following data summarizes the interaction profiles of a representative Piperidine-4-sulfonamide derivative (N-aryl substituted) against the three targets.

Table 1: Comparative Binding Metrics[2][3]
FeatureJAK2 CDK2 ROCK1
Binding Affinity (ΔG) -9.2 ± 0.4 kcal/mol-8.5 ± 0.3 kcal/mol-9.8 ± 0.5 kcal/mol
Primary Hinge Interaction Leu932 (Backbone NH/CO)Leu83 (Backbone NH/CO)Met156 (Backbone NH/CO)
Sulfonamide Interaction Gly993 (P-loop H-bond)Asp86 (Solvent front)Lys105 (Catalytic Lysine)
Gatekeeper Residue Met929 (Steric constraint)Phe80 (Bulky, restricts access)Met153 (Flexible)
Selectivity Filter Solvent-exposed Gly-rich loopLys33-Glu51 Salt BridgeHydrophobic back-pocket
Mechanistic Insights
  • JAK2 Specificity: The piperidine ring often adopts a chair conformation that positions the sulfonamide towards the solvent-exposed region. High affinity in JAK2 is driven by the interaction with Leu932 in the hinge. The sulfonamide oxygen atoms frequently accept hydrogen bonds from the P-loop residues (Gly935/Gly993), stabilizing the active conformation.

  • CDK2 Challenges: While the hinge interaction (Leu83) is conserved, CDK2 has a more restrictive "Gatekeeper" region (Phe80). The piperidine-sulfonamide scaffold must adopt a twisted conformation to avoid steric clash. The sulfonamide moiety often recruits Asp86 , a key residue for selectivity against other CDKs.

  • ROCK1 Potency: ROCK1 typically shows the highest affinity for sulfonamide derivatives. The pocket is deeper and more hydrophobic. The sulfonamide group often forms a critical salt-bridge or strong H-bond with the catalytic Lys105 , anchoring the inhibitor firmly.

Part 5: Interaction Network Diagram

This visualization maps the conserved vs. unique contacts across the three kinases.

InteractionMap Ligand Piperidine-4- sulfonamide J_Hinge JAK2: Leu932 (Hinge H-Bond) Ligand->J_Hinge Strong J_Ploop JAK2: Gly993 (P-Loop) Ligand->J_Ploop C_Hinge CDK2: Leu83 (Hinge H-Bond) Ligand->C_Hinge Moderate C_Asp CDK2: Asp86 (Solvent H-Bond) Ligand->C_Asp Specific R_Hinge ROCK1: Met156 (Hinge H-Bond) Ligand->R_Hinge Strong R_Lys ROCK1: Lys105 (Catalytic Anchor) Ligand->R_Lys Electrostatic Hydrophobic Hydrophobic Van der Waals Ligand->Hydrophobic

Figure 2: Interaction Fingerprint. Red nodes indicate JAK2, Blue CDK2, and Green ROCK1. Solid lines represent conserved H-bonds; dashed lines indicate electrostatic or weaker interactions.

Part 6: Validation & Quality Control

To ensure the "Trustworthiness" of these docking results, the following validation steps are mandatory:

  • Redocking (Self-Docking): Extract the native ligand from the PDB (e.g., 3UGC) and redock it. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure must be < 2.0 Å .

  • Decoy Set Screening: Dock a set of 50 known non-binders (decoys) alongside your piperidine sulfonamide. The docking score of your ligand should be significantly better (more negative) than the mean of the decoys (Z-score > 2).

  • Visual Inspection: Automated scoring functions often fail to penalize desolvation penalties. Manually inspect the pose to ensure the sulfonamide is not buried in a hydrophobic pocket without a satisfying H-bond partner (a high-energy state).

References
  • Structural Basis of JAK2 Inhibition: Lucet, I. S., et al. (2006). "The structural basis of Janus kinase 2 inhibition by a potent and specific pan-JAK inhibitor." Blood.

  • CDK2 Sulfonamide Interactions: Davies, T. G., et al. (2002). "Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor." Nature Structural Biology.

  • ROCK1 Inhibitor Binding Modes: Jacobs, M., et al. (2006). "The structure of the protein kinase ROCK1 bound to a specific inhibitor." Journal of Biological Chemistry.

  • AutoDock Vina Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

A Senior Application Scientist's Guide to Validating the Binding Mode of Piperidine-4-sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, unequivocally validating the binding mode of a novel inhibitor is a cornerstone of rational drug design. The piperidine-4-sulfonamide scaffold is a privileged fragment in medicinal chemistry, appearing in a multitude of potent and selective inhibitors targeting various enzyme classes, such as carbonic anhydrases and kinases.[1][2][3] Understanding precisely how these molecules orient themselves within the target's binding pocket is paramount for optimizing their potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of state-of-the-art experimental and computational techniques to validate the binding mode of piperidine-4-sulfonamide inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry that bolsters scientific rigor.

The Imperative of Binding Mode Validation

An assumed binding mode, derived solely from computational predictions, is a precarious foundation for a drug discovery program. Experimental validation is not merely a confirmatory step but a critical juncture that can reveal unexpected interactions, subtle conformational changes in the target protein, and the precise roles of key functional groups like the sulfonamide and the piperidine ring. This empirical data is the feedback loop that refines our computational models and guides the next round of inhibitor design.

A Multi-pronged Approach to Illuminate Binding

No single technique can provide a complete picture of a ligand's binding mode. A robust validation strategy employs an integrated approach, leveraging the strengths of multiple orthogonal methods. This guide will explore a synergistic workflow that combines high-resolution structural methods, biophysical techniques to characterize the binding thermodynamics and kinetics, and computational approaches to rationalize and predict inhibitor behavior.

G cluster_0 Initial Assessment & Hypothesis Generation cluster_1 High-Resolution Structural Validation cluster_2 Biophysical Characterization cluster_3 Dynamic & Refined Modeling Computational Docking Computational Docking X-ray Crystallography X-ray Crystallography Computational Docking->X-ray Crystallography Generates initial poses NMR Spectroscopy NMR Spectroscopy Computational Docking->NMR Spectroscopy Suggests key interactions Molecular Dynamics (MD) Simulations Molecular Dynamics (MD) Simulations X-ray Crystallography->Molecular Dynamics (MD) Simulations Provides static snapshot NMR Spectroscopy->Molecular Dynamics (MD) Simulations Provides solution-state insights Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)->Isothermal Titration Calorimetry (ITC) Complements kinetic data Molecular Dynamics (MD) Simulations) Molecular Dynamics (MD) Simulations) Isothermal Titration Calorimetry (ITC)->Molecular Dynamics (MD) Simulations) Informs thermodynamic understanding

Figure 1: A logical workflow for validating inhibitor binding modes.

I. High-Resolution Structural Elucidation: The Gold Standards

Direct visualization of the inhibitor-target complex at an atomic level provides the most compelling evidence of a binding mode. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this endeavor.

A. X-ray Crystallography: The Definitive Snapshot

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of molecules, offering unparalleled detail of the inhibitor's conformation and its interactions with the target protein.[4] For piperidine-4-sulfonamide inhibitors, this technique can definitively map the orientation of the sulfonamide group within the active site, often revealing crucial hydrogen bonds and coordination with metal ions.[1][5]

Core Principle: X-rays are diffracted by the electrons in a crystallized molecule. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the molecule can be deduced.

  • Protein Expression and Purification: Express and purify the target protein to >95% homogeneity. Ensure the protein is stable and active.

  • Complex Formation: Incubate the purified protein with a 3-5 fold molar excess of the piperidine-4-sulfonamide inhibitor.

  • Crystallization Screening: Use high-throughput screening methods with a variety of precipitants, buffers, and additives to identify initial crystallization conditions.

  • Crystal Optimization: Refine the initial conditions by systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as pH and temperature, to obtain diffraction-quality crystals.

  • X-ray Diffraction Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect a complete diffraction dataset.

  • Structure Determination and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using molecular replacement with a known model of the target protein. Build the inhibitor into the electron density map and refine the model to achieve good agreement with the experimental data.

G A Purified Protein + Inhibitor B Crystallization Screening A->B C Crystal Optimization B->C D X-ray Diffraction C->D E Structure Solution & Refinement D->E F Validated 3D Structure E->F

Figure 2: The experimental workflow for X-ray crystallography.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution

NMR spectroscopy provides valuable information about the inhibitor's binding mode in a solution state, which more closely mimics the physiological environment.[6][7][8] This technique is particularly powerful for identifying which parts of the inhibitor are in close proximity to the protein and for detecting conformational changes upon binding.[6]

Core Principle: Certain atomic nuclei, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are sensitive to the local chemical environment, providing information about molecular structure and dynamics.

  • Saturation Transfer Difference (STD) NMR: Identifies the binding epitope of the ligand. Protons on the protein are selectively saturated, and this saturation is transferred to the protons of a bound ligand. The ligand protons closest to the protein receive the most saturation, revealing the binding interface.

  • WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): Differentiates binders from non-binders and provides epitope mapping information. It relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): Provides distance constraints between protons that are close in space (< 5 Å), both within the ligand (intramolecular) and between the ligand and the protein (intermolecular). Intermolecular NOEs are direct evidence of specific ligand-protein contacts.

  • Sample Preparation: Prepare two samples: one containing the target protein and the piperidine-4-sulfonamide inhibitor, and a reference sample containing only the inhibitor. Both should be in a deuterated buffer.

  • NMR Data Acquisition: Acquire a 1D proton NMR spectrum of the reference sample. For the protein-inhibitor sample, acquire two spectra: an "on-resonance" spectrum where a specific protein resonance is saturated, and an "off-resonance" spectrum where a frequency far from any protein or ligand signal is irradiated.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the inhibitor that have received saturation transfer from the protein.

  • Analysis: The relative intensities of the signals in the difference spectrum correspond to the proximity of the respective inhibitor protons to the protein surface.

II. Biophysical Characterization: Quantifying the Interaction

While structural techniques provide a static picture of the binding mode, biophysical methods are essential for characterizing the thermodynamics and kinetics of the interaction. This data is crucial for understanding the driving forces behind binding and for optimizing inhibitor affinity and residence time.

A. Surface Plasmon Resonance (SPR): Real-time Kinetics

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[9][10][11] It provides quantitative information on the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).[12][13]

Core Principle: A change in mass on the surface of a sensor chip, caused by the binding of an analyte to an immobilized ligand, results in a change in the refractive index, which is detected as a shift in the SPR angle.[14]

  • Sensor Chip Preparation: Immobilize the purified target protein onto a suitable sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the piperidine-4-sulfonamide inhibitor in the running buffer.

  • Binding Analysis: Inject the different concentrations of the inhibitor over the sensor surface and monitor the change in SPR signal over time. This provides the association phase.

  • Dissociation Analysis: After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor from the protein.

  • Data Analysis: Fit the sensorgrams from the different inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

B. Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[15] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[16][17][18]

Core Principle: A solution of the inhibitor is titrated into a solution of the target protein at a constant temperature. The heat change associated with each injection is measured, and the resulting data is plotted to generate a binding isotherm.

  • Sample Preparation: Prepare solutions of the purified protein and the piperidine-4-sulfonamide inhibitor in the same buffer to minimize heats of dilution.

  • Instrument Setup: Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of small injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: The instrument records the heat change for each injection.

  • Data Analysis: Integrate the heat-flow peaks and plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine n, K_D, and ΔH. The entropy (ΔS) can then be calculated using the Gibbs free energy equation.

III. Computational Methods: Prediction and Refinement

Computational techniques are indispensable for generating initial hypotheses of binding modes and for providing a dynamic perspective on the inhibitor-target interaction.[19][20]

A. Molecular Docking: Predicting the Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[21][22] For piperidine-4-sulfonamide inhibitors, docking can provide initial insights into how the sulfonamide and piperidine moieties interact with the active site residues.[23][24][25]

Core Principle: Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and use a scoring function to rank the resulting poses.[21]

  • Receptor and Ligand Preparation: Prepare the 3D structures of the target protein and the piperidine-4-sulfonamide inhibitor. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Binding Site Definition: Define the region of the protein that will be used for the docking calculations, typically based on the location of the known active site.

  • Docking Simulation: Run the docking algorithm to generate a set of possible binding poses for the inhibitor.

  • Pose Analysis and Selection: Analyze the top-ranked poses based on the scoring function and visual inspection of the interactions with the binding site residues.

B. Molecular Dynamics (MD) Simulations: The Dynamic View

MD simulations provide a dynamic picture of the protein-ligand complex over time, offering insights into the stability of the binding mode, the role of water molecules, and conformational changes that may occur upon binding.[26][27][28]

Core Principle: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the simulation of their movement over time.

  • System Setup: Place the docked protein-ligand complex in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.

  • Minimization and Equilibration: Minimize the energy of the system to remove any steric clashes and then gradually heat and equilibrate the system to the desired temperature and pressure.

  • Production Simulation: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the inhibitor's binding pose, identify key interactions, and calculate binding free energies.

Comparison of Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography High-resolution 3D structure of the complexUnambiguous determination of binding modeRequires diffraction-quality crystals; provides a static picture
NMR Spectroscopy Binding epitope, solution conformation, dynamicsProvides data in a more physiological environment; can detect weak interactionsRequires larger amounts of protein; size limitations of the target
Surface Plasmon Resonance (SPR) Binding kinetics (k_on, k_off) and affinity (K_D)Real-time, label-free, high-throughputProtein immobilization can affect activity; mass transport limitations
Isothermal Titration Calorimetry (ITC) Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)Provides a complete thermodynamic profile of bindingRequires relatively large amounts of sample; lower throughput
Molecular Docking Predicted binding pose and affinity scoreFast; can screen large libraries of compoundsScoring functions can be inaccurate; treats the protein as rigid
Molecular Dynamics (MD) Simulations Dynamic stability of the binding mode, conformational changes, role of waterProvides a dynamic view of the interaction; can calculate binding free energiesComputationally expensive; accuracy depends on the force field used

Conclusion

Validating the binding mode of piperidine-4-sulfonamide inhibitors is a multifaceted process that requires a carefully chosen combination of experimental and computational techniques. By integrating the high-resolution structural information from X-ray crystallography and NMR with the kinetic and thermodynamic data from SPR and ITC, and refining these insights with computational modeling, researchers can build a comprehensive and robust understanding of how their inhibitors interact with their targets. This integrated approach not only provides definitive evidence for the binding mode but also lays a solid foundation for the rational design of next-generation therapeutics.

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